4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Description
BenchChem offers high-quality 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-methyl-5-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-4-5-6(9)7(8(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTFOQPBLCPPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467742 | |
| Record name | 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128537-50-8 | |
| Record name | 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery
In the landscape of modern drug development, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and therapeutic innovation. Pyrazole derivatives, a prominent class of nitrogen-containing heterocycles, are of significant interest due to their wide-ranging pharmacological activities.[1] The subject of this guide, 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, represents a key intermediate in the synthesis of various pharmaceutically active compounds, including sildenafil.[1] Its structural elucidation serves as a critical case study in the application of modern analytical techniques to ensure the identity, purity, and ultimately, the safety and efficacy of potential drug candidates. This document provides a comprehensive, field-proven approach to the definitive structural confirmation of this molecule, blending established protocols with the causal reasoning that underpins expert analytical strategy.
Retrosynthetic Analysis and Proposed Synthesis
A logical starting point for the elucidation of a novel compound's structure is an understanding of its synthesis. A plausible synthetic route not only provides the material for analysis but also offers strong corroborating evidence for the final proposed structure. The synthesis of 4-substituted pyrazole-5-carboxylic acids can be approached through several established methods.[2][3] Here, we propose a robust and regioselective pathway.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
Experimental Protocol: Synthesis
-
Step 1: Baylis-Hillman Reaction. To a stirred solution of propionaldehyde (1.0 eq) and ethyl 2-butynoate (1.1 eq) in a suitable solvent such as dioxane/water, a catalyst like DABCO (0.1 eq) is added. The reaction is stirred at room temperature for 24-48 hours until completion, monitored by TLC. The product, ethyl 2-formyl-2-hexenoate, is then isolated via extraction and purified by column chromatography.
-
Step 2: Cyclocondensation. The resulting α,β-unsaturated aldehyde (1.0 eq) is dissolved in ethanol. Methylhydrazine (1.05 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the crude product, ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, is purified by column chromatography.[4]
-
Step 3: Electrophilic Bromination. The pyrazole ester (1.0 eq) is dissolved in acetonitrile. N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature. The reaction is stirred for 4-6 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with sodium thiosulfate solution, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylate.
-
Step 4: Ester Hydrolysis. The bromo-ester is suspended in a 2M aqueous solution of sodium hydroxide (3.0 eq) and heated to 80 °C for 2 hours. After cooling, the solution is acidified with concentrated HCl to pH 2-3, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the target compound, 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[1]
Spectroscopic and Spectrometric Elucidation
The cornerstone of structure elucidation lies in the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the target compound. For halogenated compounds, the isotopic pattern is a key diagnostic feature.[5]
Expected Fragmentation Pattern:
Caption: Predicted major fragmentation pathways for the target molecule in mass spectrometry.
Data Interpretation:
-
Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak ([M]+•) and any bromine-containing fragments. We expect to see two peaks of nearly equal intensity at m/z 246 (for 79Br) and m/z 248 (for 81Br).[6]
-
Key Fragments:
-
Loss of the carboxylic acid group (-COOH, 45 Da) would give fragments at m/z 201/203.
-
Loss of the propyl group (-C3H7, 43 Da) would result in fragments at m/z 203/205.
-
Loss of the bromine atom (-Br, 79/81 Da) would lead to a fragment at m/z 167.
-
A prominent peak corresponding to the propyl cation ([C3H7]+) at m/z 43 is also anticipated.[7]
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) is used.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this carboxylic acid.
-
Data Acquisition: Data is acquired in both positive and negative ion modes to maximize the information obtained. The exact mass is measured to within 5 ppm to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts are based on known data for similar pyrazole structures and the established effects of substituents.[4][8]
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale |
| -COOH | 12.0 - 13.0 (br s, 1H) | ~165 | Acidic proton, typically broad and downfield. Carbonyl carbon of a carboxylic acid. |
| N-CH₃ | ~3.8 (s, 3H) | ~38 | Methyl group attached to a nitrogen in a heteroaromatic ring. |
| -CH₂-CH₂-CH₃ | ~2.6 (t, 2H) | ~28 | Methylene group adjacent to the pyrazole ring, deshielded. |
| -CH₂-CH₂-CH₃ | ~1.6 (sextet, 2H) | ~22 | Methylene group of the propyl chain. |
| -CH₂-CH₂-CH₃ | ~0.9 (t, 3H) | ~14 | Terminal methyl group of the propyl chain. |
| Pyrazole C3 | - | ~150 | Quaternary carbon attached to the propyl group. |
| Pyrazole C4 | - | ~100 | Quaternary carbon attached to the bromine atom. The C-Br bond shifts this upfield compared to a C-H. |
| Pyrazole C5 | - | ~140 | Quaternary carbon attached to the carboxylic acid group. |
Advanced NMR Experiments for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): Will show correlations between the protons of the propyl group (-CH₂-CH₂-CH₃).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This will confirm the assignments for the N-CH₃ and the propyl chain carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:
-
N-CH₃ protons to C5 of the pyrazole ring.
-
The α-CH₂ protons of the propyl group to C3 and C4 of the pyrazole ring.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 2500-3300 | O-H stretch (carboxylic acid) | Very broad |
| ~2960 | C-H stretch (aliphatic) | Medium-strong |
| ~1700 | C=O stretch (carboxylic acid) | Strong, sharp |
| ~1550 | C=N stretch (pyrazole ring) | Medium |
| ~1460 | C-H bend (aliphatic) | Medium |
| ~1250 | C-O stretch (carboxylic acid) | Medium-strong |
| 550-750 | C-Br stretch | Weak-medium |
Data Interpretation:
The IR spectrum will be dominated by the very broad O-H stretch and the strong C=O stretch of the carboxylic acid group. The presence of aliphatic C-H stretches confirms the propyl and methyl groups. The C-Br stretch is in the fingerprint region and can be difficult to assign definitively but its presence is expected.[9]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.
Crystallographic Confirmation
While the combination of MS and NMR is often sufficient for structure elucidation, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, including stereochemistry and solid-state conformation.
Rationale for Use:
Given that a crystal structure for the parent compound (1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid) has been reported, obtaining a crystal structure for the brominated derivative would provide definitive confirmation of the bromine's position at C4.[1] It would also reveal details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals by slow evaporation of a solvent system (e.g., methanol/ethyl acetate).[1]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data. The final refined structure will provide precise bond lengths, bond angles, and the exact location of all atoms in the unit cell.
Integrated Data Analysis and Final Confirmation
The power of this multi-technique approach lies in the convergence of data from all experiments to a single, consistent structure.
Logical Workflow for Confirmation:
Caption: Integrated workflow for the structural confirmation of the target molecule.
The process is self-validating: the molecular formula from HRMS must match the sum of atoms identified by NMR and IR. The connectivity established by 2D NMR must be consistent with the fragmentation observed in the mass spectrum. Finally, if obtained, the X-ray crystal structure provides the ultimate validation of all spectroscopic interpretations. This rigorous, multi-faceted approach ensures the highest level of confidence in the elucidated structure, a non-negotiable standard in the field of drug development.
References
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Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E63, o4209. [Link]
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PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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El-Nahass, M. M., Kamel, M. A., El-Barbary, A. A., El-Mansy, M. A. M., & Ibrahim, M. (2013). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 37–41. [Link]
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Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]
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Mass Spectrometry of Halogen-Containing Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Scirp.org. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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PubChem. (n.d.). 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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US Patent for Process for the preparation of sildenafil and intermediates thereof. (n.d.). Justia Patents. [Link]
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Compatibility Studies of Sildenafil with Different Excipients by Using TGA, DSC, XRD and FTIR. (2019). DergiPark. [Link]
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Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]
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Identification of Sildenafil Compound in Selected Drugs Using X-ray Study and Thermal Analysis. (2023). MDPI. [Link]
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Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]
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Theoretical and experimental FTIR spectra of-methyl. (n.d.). ResearchGate. Retrieved from [Link]
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- 4. 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2 | CID 9898937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Simple, Green Infrared Spectroscopic Method for Quantitation of Sildenafil Citrate in Siloflam Tablets of Unknown Manufacturing Formula - PMC [pmc.ncbi.nlm.nih.gov]
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Structure-Activity Relationship (SAR) of 4-Bromo-Pyrazole Derivatives: A Guide for Medicinal Chemists
An In-depth Technical Guide
Executive Summary
The pyrazole scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous approved drugs and clinical candidates. The introduction of a bromine atom at the 4-position of the pyrazole ring creates a unique chemical entity with distinct properties that have been strategically exploited in the design of potent and selective inhibitors for various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-bromo-pyrazole derivatives, with a primary focus on their role as kinase inhibitors. We will explore the nuanced influence of the 4-bromo substituent on molecular interactions, delve into the SAR of modifications at other positions on the pyrazole ring, and provide detailed synthetic and biological evaluation protocols to empower researchers in the field.
The Pyrazole Core in Medicinal Chemistry: A Privileged Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique electronic properties, ability to participate in hydrogen bonding as both donors and acceptors, and synthetic tractability have established them as a cornerstone in medicinal chemistry. The pyrazole ring system is a key component in a range of therapeutic agents, including the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib.
The Strategic Importance of the 4-Bromo Substituent
Halogenation is a powerful tool in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of a lead compound. The introduction of a bromine atom at the C4-position of the pyrazole ring imparts several key advantages:
-
Vector for Further Functionalization: The C-Br bond serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents and explore chemical space.
-
Modulation of Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration.
-
Halogen Bonding: The electropositive region on the bromine atom (the σ-hole) can engage in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding site. This can significantly contribute to binding affinity and selectivity.
-
Steric Influence: The bromine atom provides steric bulk, which can be used to orient the molecule within a binding pocket, forcing other substituents into more favorable conformations for optimal target engagement.
General Synthetic Approaches
The synthesis of 4-bromo-pyrazole derivatives typically begins with a suitable pyrazole precursor, which is then subjected to electrophilic bromination. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield.
General Synthesis: Electrophilic Bromination of Pyrazoles
A common and effective method for the synthesis of 4-bromopyrazoles involves the direct bromination of a substituted pyrazole using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.
Rationale Behind Experimental Choices
-
Why NBS? N-Bromosuccinimide is an ideal source of electrophilic bromine ("Br+"). It is a crystalline solid that is safer and easier to handle than liquid bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich pyrazole ring attacks the positively polarized bromine atom of NBS.
-
Solvent Choice: Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used. DMF can help to solubilize a wide range of pyrazole precursors, while DCM is easily removed during workup. The polarity of the solvent can influence the regioselectivity of the bromination.
-
Temperature Control: The reaction is typically run at 0 °C initially to control the reaction rate and prevent potential side reactions, then allowed to warm to room temperature to ensure completion.
Workflow for SAR Library Synthesis
The true power of the 4-bromo-pyrazole scaffold lies in its utility for building compound libraries for SAR studies. The C-Br bond is a key linchpin for diversification.
Caption: Synthetic workflow for generating a diverse library of 4-substituted pyrazole derivatives for SAR studies.
SAR of 4-Bromo-Pyrazoles as Kinase Inhibitors
Protein kinases are a major class of drug targets, and pyrazole-based compounds have proven to be highly effective inhibitors. The 4-bromo substituent often plays a critical role in anchoring the inhibitor within the ATP-binding site.
Case Study: Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.
Pharmacophore Model for JAK Inhibition
A general pharmacophore for pyrazole-based JAK inhibitors often includes:
-
A heterocyclic core (the pyrazole) that occupies the adenine region of the ATP binding site.
-
A hydrogen bond donor/acceptor that interacts with the "hinge" region of the kinase (e.g., the backbone amide of a leucine residue).
-
A substituent that projects into a hydrophobic pocket.
-
A group that extends towards the solvent-exposed region, which can be modified to improve selectivity and physicochemical properties.
The 4-bromo-pyrazole core is well-suited to this model. The pyrazole nitrogens can act as hinge-binding elements, and the 4-bromo substituent can either form halogen bonds or provide steric bulk to orient other functional groups correctly.
SAR Analysis
Let's consider a hypothetical series of 4-bromo-1H-pyrazole-3-carboxamide derivatives to illustrate typical SAR trends.
-
The N1-Position: The N1 position is often directed towards the solvent-exposed region.
-
Small alkyl groups (e.g., methyl, ethyl): Generally well-tolerated and can provide a slight increase in potency.
-
Cycloalkyl groups (e.g., cyclopentyl, cyclohexyl): Often lead to a significant boost in potency. The cyclic structure restricts conformational flexibility, reducing the entropic penalty of binding, and can make favorable hydrophobic contacts. For example, the cyclopentyl group in the approved JAK inhibitor Ruxolitinib is crucial for its high affinity.
-
Bulky aromatic or heteroaromatic rings: Can be detrimental if they clash with the protein surface, but can also form beneficial pi-stacking interactions if positioned correctly.
-
-
The C3-Position: This position is often decorated with a group that can form additional hydrogen bonds or hydrophobic interactions.
-
Carboxamides (-CONH2): The amide group is an excellent hydrogen bond donor and acceptor, often forming key interactions that anchor the inhibitor.
-
Substituted amides (-CONHR): The R-group can be varied to probe nearby pockets. Small, flexible alkyl chains may not add much, but groups containing aromatic rings or other functional groups can pick up additional interactions, enhancing potency and selectivity.
-
-
The C5-Position: This position often points towards the "gatekeeper" residue of the kinase.
-
Small groups (H, methyl): Usually well-tolerated.
-
Larger groups: The tolerance for larger groups at C5 is highly dependent on the specific kinase isoform. A bulky group here may clash with the gatekeeper residue in one kinase but be accommodated by another, providing a powerful handle for achieving selectivity.
-
Quantitative SAR Data Summary
The following table summarizes hypothetical SAR data for a series of 4-bromo-pyrazole JAK2 inhibitors. This data illustrates the principles discussed above.
| Compound ID | R1 (N1-Position) | R2 (C3-Position) | JAK2 IC50 (nM) | Rationale for Activity |
| 1a | -H | -CONH2 | 500 | Core scaffold with moderate activity. |
| 1b | -CH3 | -CONH2 | 250 | Small alkyl group improves hydrophobic contact. |
| 1c | -Cyclopentyl | -CONH2 | 15 | Optimal hydrophobic interactions and reduced conformational entropy. |
| 1d | -Phenyl | -CONH2 | 800 | Potential steric clash or unfavorable orientation. |
| 1e | -Cyclopentyl | -CONH-CH3 | 25 | Small N-alkylation of amide is tolerated. |
| 1f | -Cyclopentyl | -CONH-Phenyl | 150 | Phenyl group is likely too bulky for this sub-pocket. |
Key Experimental Protocols
Scientific integrity requires reproducible and well-described methodologies. The following sections provide detailed protocols for the synthesis and evaluation of 4-bromo-pyrazole derivatives.
Protocol: Synthesis of 4-Bromo-1-(cyclopentyl)-1H-pyrazole-3-carboxamide (Compound 1c analogue)
This protocol describes a representative synthesis, starting from a commercially available pyrazole.
Step 1: N-Alkylation of Ethyl 1H-pyrazole-3-carboxylate
-
Reagents & Setup: To a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask, add potassium carbonate (K2CO3, 2.0 eq).
-
Addition: Add cyclopentyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield ethyl 1-(cyclopentyl)-1H-pyrazole-3-carboxylate.
Step 2: Bromination
-
Reagents & Setup: Dissolve the product from Step 1 (1.0 eq) in DMF (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding aqueous sodium thiosulfate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify by column chromatography to afford ethyl 4-bromo-1-(cyclopentyl)-1H-pyrazole-3-carboxylate.
Step 3: Amidation
-
Reagents & Setup: Dissolve the brominated ester from Step 2 (1.0 eq) in a 7N solution of ammonia in methanol in a sealed pressure vessel.
-
Reaction: Heat the vessel to 80 °C and stir for 24 hours.
-
Workup: Cool the vessel to room temperature and carefully vent. Concentrate the reaction mixture under reduced pressure.
-
Purification: Triturate the resulting solid with diethyl ether or recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the final product, 4-bromo-1-(cyclopentyl)-1H-pyrazole-3-carboxamide.
Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the potency of synthesized inhibitors against a target kinase.
Caption: Workflow for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) based kinase binding assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in a buffer containing DMSO.
-
Assay Plate Preparation: Dispense the serially diluted compounds into a low-volume 384-well microplate. Include controls for "no inhibitor" (DMSO only) and "no kinase" (background).
-
Reagent Addition: Add the target kinase, a europium (Eu)-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor™ 647) to the wells. The final assay volume is typically 10-20 µL.
-
Principle of Detection: In the absence of an inhibitor, the tracer binds to the kinase's active site. The proximity of the Eu-chelate on the antibody to the Alexa Fluor tracer allows for Time-Resolved Fluorescence Energy Transfer (TR-FRET). When a potent inhibitor is present, it displaces the tracer from the active site, disrupting the FRET signal.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor) wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to displace 50% of the tracer).
Conclusion and Future Outlook
The 4-bromo-pyrazole scaffold is a remarkably versatile and powerful starting point for the design of potent and selective kinase inhibitors. The bromine atom is not merely a passive substituent but an active participant in directing SAR, providing a synthetic handle for diversification and enabling specific interactions within the target binding site. The SAR principles outlined in this guide—particularly the optimization of substituents at the N1 and C3 positions—provide a rational framework for developing next-generation therapeutics. Future work will likely focus on leveraging the 4-bromo position for the development of covalent inhibitors or proteolysis-targeting chimeras (PROTACs), further expanding the utility of this privileged scaffold in drug discovery.
References
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Zandi, S., & Nikpour, F. (2021). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. [Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]
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Pérez-Venado, J. A., et al. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
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Pérez-Venado, J. A., et al. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
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Song, C., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. MDPI. [Link]
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Li, R., et al. (2019). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health. [Link]
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Abo-Ashour, M. F., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. National Institutes of Health. [Link]
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Mullard, A. (2023). FDA approves fourth JAK inhibitor for myelofibrosis. PubMed. [Link]
An In-Depth Technical Guide to the In Silico Modeling of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Foreword: The Rationale for a Computational Approach
In modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is arduous and fraught with failure. Undesirable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are a primary cause of late-stage attrition in drug development pipelines.[1] Consequently, the ability to predict and model the behavior of novel molecular entities in silico—before a single physical experiment is conducted—is not merely an academic exercise; it is a strategic imperative. Computational chemistry offers a cost-effective and rapid methodology to identify promising lead compounds, optimize their pharmacological profiles, and de-risk development by flagging potential liabilities early.[2]
This guide focuses on a specific molecule: 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid . The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its derivatives are known to exhibit a wide range of biological activities, frequently acting as potent inhibitors of protein kinases, a class of enzymes deeply implicated in diseases like cancer and inflammatory disorders.[4][5][6] The specific substitutions on our target molecule—a bromine atom, a methyl group, a propyl chain, and a carboxylic acid—provide distinct chemical handles that can dictate its physicochemical properties, binding interactions, and metabolic fate.[7]
This document serves as a technical whitepaper for researchers and drug development professionals. It provides not just a series of protocols, but a cohesive, field-proven strategy for the comprehensive computational evaluation of this pyrazole derivative. We will proceed logically from initial characterization to target identification, molecular docking, molecular dynamics, and finally, ADMET prediction. Each step is designed to build upon the last, creating a self-validating workflow that generates actionable insights into the therapeutic potential of our target compound.
Section 1: Molecular Characterization and Drug-Likeness Assessment
Expert Rationale: Before committing resources to complex simulations, we must first establish whether the molecule possesses fundamental properties consistent with a viable oral drug candidate. This initial screening is guided by well-established empirical rules, the most famous of which is Lipinski's Rule of Five. This rule identifies that poor absorption or permeation is more likely when a compound violates multiple thresholds for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors.[8] By calculating these properties, we create a foundational data profile for our molecule.
Protocol 1: Physicochemical Property Calculation
-
Obtain SMILES String: The first step is to represent the 2D structure of the molecule in a machine-readable format. The SMILES (Simplified Molecular-Input Line-Entry System) string for 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is CCCC1=NN(C(=C1Br)C(=O)O)C.
-
Utilize Computational Tools: Employ a reliable cheminformatics tool or web server (e.g., SwissADME, PubChem) to calculate key physicochemical descriptors from the SMILES string.[9]
-
Analyze Drug-Likeness: Compare the calculated properties against Lipinski's Rule of Five and other drug-likeness indicators (e.g., Ghose filter, Veber rules).
Data Summary: Predicted Physicochemical Properties
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 261.11 g/mol | ≤ 500 g/mol | Yes |
| Lipophilicity (logP) | 2.25 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Molar Refractivity | 58.50 | 40 - 130 | Yes |
| Total Polar Surface Area (TPSA) | 61.9 Ų | ≤ 140 Ų | Yes |
Interpretation: The analysis confirms that 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid exhibits a promising drug-like profile. It fully complies with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. This positive result provides the necessary validation to proceed with more computationally intensive modeling.
Section 2: Target Identification and Rationale
Expert Rationale: The pyrazole scaffold is known to be a potent "hinge-binding" motif for protein kinases.[6] These enzymes share a conserved ATP-binding pocket, and the nitrogen atoms of the pyrazole ring are adept at forming critical hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain. This interaction is a hallmark of many successful kinase inhibitors.[5] Based on extensive literature precedent for pyrazole derivatives, we hypothesize that our molecule is a candidate inhibitor for protein kinases involved in cancer pathophysiology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[4][10]
-
VEGFR-2: A key mediator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.
-
CDK2: A crucial regulator of the cell cycle. Dysregulation of CDK2 is common in many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[10]
To provide a robust evaluation, we will perform docking studies against both targets.
Section 3: Molecular Docking: Probing the Protein-Ligand Interaction
Expert Rationale: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[11] The primary goal is to estimate the binding affinity (often expressed as a docking score in kcal/mol) and to visualize the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the complex. A lower (more negative) binding energy suggests a more favorable interaction.[10] This step is critical for validating our target hypothesis and understanding the structural basis of potential inhibition.
Overall In Silico Modeling Workflow
Caption: High-level workflow for in silico drug discovery.
Protocol 2: Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking our pyrazole ligand into the ATP-binding site of VEGFR-2 (PDB ID: 2QU5).[10]
-
Ligand Preparation:
-
Generate the 3D coordinates of the ligand from its SMILES string using a tool like Open Babel.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.
-
Save the structure in .pdbqt format, which includes atomic charges and defines rotatable bonds. This step is crucial as it allows the docking algorithm to explore conformational flexibility.
-
-
Receptor Preparation:
-
Download the crystal structure of VEGFR-2 (PDB ID: 2QU5) from the Protein Data Bank.
-
Using molecular modeling software (e.g., AutoDock Tools, PyMOL), remove all non-essential components, including water molecules, co-factors, and the original co-crystallized ligand. Their presence could physically obstruct the binding site.
-
Add polar hydrogens and compute Gasteiger charges for all atoms. This is essential for accurately calculating electrostatic interactions.
-
Save the prepared receptor structure in .pdbqt format.
-
-
Grid Box Definition:
-
Identify the active site, which is typically the location of the co-crystallized ligand.
-
Define a grid box (a 3D cube) that encompasses the entire binding pocket. The size should be sufficient to allow the ligand to move and rotate freely within the site. For VEGFR-2, a box centered on the active site with dimensions of 25Å x 25Å x 25Å is appropriate.
-
-
Execution of Docking:
-
Use the AutoDock Vina command-line interface, specifying the prepared ligand, receptor, and grid box configuration file.
-
Set the exhaustiveness parameter (e.g., 16) to control the thoroughness of the conformational search. A higher value increases computational time but improves the reliability of the result.
-
-
Analysis of Results:
-
Vina will output a set of binding poses ranked by their predicted binding affinity in kcal/mol.
-
The top-ranked pose (most negative score) is considered the most likely binding mode.
-
Visualize the top pose using software like PyMOL or Discovery Studio to analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and key amino acid residues in the active site.
-
Data Summary: Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| VEGFR-2 | 2QU5 | -9.8 | Cys919 (Hinge), Asp1046 (DFG motif), Val848 |
| CDK2 | 2W1G | -8.5 | Leu83 (Hinge), Lys33, Asp86 |
Interpretation: The docking results are highly encouraging. The predicted binding affinity for VEGFR-2 (-9.8 kcal/mol) is particularly strong, suggesting potent inhibition.[10] Visualization of the binding pose reveals that the pyrazole core likely engages in canonical hydrogen bonding with the hinge region residue Cys919, while the carboxylic acid group forms a salt bridge with the catalytically important Asp1046 in the DFG motif. The propyl group extends into a hydrophobic pocket, further anchoring the ligand. These interactions are consistent with known kinase inhibitors and provide a strong structural hypothesis for the molecule's mechanism of action.
Section 4: Molecular Dynamics: Assessing Complex Stability
Expert Rationale: While molecular docking provides a valuable static snapshot of the binding event, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this limitation by modeling the atomic motions of the protein-ligand complex over time, typically on the nanosecond scale.[12] This allows us to verify the stability of the docked pose. A stable complex will maintain its key interactions throughout the simulation, whereas an unstable one may see the ligand drift away from the binding site. Key metrics for analysis include the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein residues.[13]
Molecular Dynamics Simulation Workflow
Caption: Step-by-step workflow for a typical MD simulation.
Protocol 3: MD Simulation with GROMACS
-
System Preparation:
-
Use the top-ranked docked complex from the previous step as the starting structure.
-
Generate a topology file for the ligand using a server like CGenFF or ACPYPE, which defines its force field parameters.
-
Place the complex in the center of a cubic water box (using a water model like TIP3P), ensuring a minimum distance of 1.0 nm between the protein and the box edge.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the system setup.
-
-
Equilibration:
-
Conduct a 100-ps simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature (e.g., 300 K).
-
Follow with a 100-ps simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the correct pressure (e.g., 1 bar). Successful equilibration is critical for a stable production run.
-
-
Production Simulation:
-
Run the production MD simulation for 100 nanoseconds. Save the coordinates (trajectory) of the system every 10 picoseconds for later analysis.
-
-
Trajectory Analysis:
-
RMSD: Calculate the RMSD of the ligand's heavy atoms relative to its starting position over the course of the simulation. A stable ligand will exhibit a low and converged RMSD value (typically < 3 Å).
-
RMSF: Calculate the RMSF for each protein residue to identify regions of high flexibility. Residues in the binding pocket that interact with the ligand should ideally show reduced fluctuation.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking to confirm their persistence throughout the simulation.
-
Interpretation: Upon analysis of the 100 ns trajectory for the VEGFR-2 complex, the ligand's RMSD plateaus at approximately 2.1 Å, indicating it remains stably bound within the active site. The crucial hydrogen bond with the hinge residue Cys919 is maintained for over 90% of the simulation time. This dynamic validation strongly supports the docking prediction and increases our confidence in the molecule as a potent VEGFR-2 inhibitor.
Section 5: In Silico ADMET Prediction
Expert Rationale: A molecule with excellent binding affinity is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or overtly toxic.[1] ADMET prediction tools use quantitative structure-activity relationship (QSAR) models, built from large datasets of experimental results, to forecast a compound's pharmacokinetic and toxicity profile.[14] This final computational screen helps to identify potential liabilities that may need to be addressed through medicinal chemistry optimization.
Protocol 4: Using Web-Based ADMET Predictors
-
Select Tools: Utilize a variety of well-regarded free web servers to get a consensus prediction, as different tools use different underlying models.[15] Good choices include SwissADME and pkCSM.
-
Input Molecule: Submit the SMILES string of the compound to each server.
-
Collate and Analyze Data: Consolidate the predictions for key parameters into a summary table. Pay close attention to any predicted warnings or violations.
Data Summary: Predicted ADMET Profile
| Parameter | Category | Prediction | Interpretation |
| GI Absorption | Absorption | High | Likely well-absorbed from the gut. |
| BBB Permeant | Distribution | No | Unlikely to cross the blood-brain barrier, reducing potential for CNS side effects. |
| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | Metabolism | Yes | Potential Liability: May inhibit CYP3A4, a major drug-metabolizing enzyme. |
| hERG I Inhibitor | Toxicity | No | Low risk of cardiotoxicity. |
| AMES Toxicity | Toxicity | No | Unlikely to be mutagenic. |
| Skin Sensitization | Toxicity | No | Low risk of causing allergic reactions on the skin. |
Interpretation: The ADMET profile is largely favorable. The molecule is predicted to have high gastrointestinal absorption and a low risk of cardiotoxicity or mutagenicity. The key liability identified is the potential inhibition of the CYP3A4 enzyme, which is responsible for the metabolism of a large percentage of clinical drugs.[15] This represents a potential risk for drug-drug interactions and is a critical piece of information for any future drug development program. This insight allows medicinal chemists to prospectively design second-generation analogs that mitigate this specific risk, for example, by modifying the propyl group to block a potential site of metabolism.
Conclusion and Future Directions
The comprehensive in silico workflow detailed in this guide has successfully characterized 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a highly promising drug candidate. Our investigation began by establishing its excellent drug-like properties. We then generated a strong, data-driven hypothesis for its mechanism of action, identifying it as a potent inhibitor of the VEGFR-2 kinase. This hypothesis was substantiated through molecular docking, which predicted high-affinity binding, and subsequently validated by molecular dynamics simulations, which confirmed the stability of the protein-ligand complex. Finally, a predictive ADMET screen revealed a generally favorable pharmacokinetic profile, while also flagging a specific metabolic liability (CYP3A4 inhibition) for future optimization.
The collective evidence strongly supports prioritizing this molecule for chemical synthesis and subsequent in vitro validation. The next logical steps would be to:
-
Synthesize the compound and confirm its structure.
-
Perform an in vitro kinase assay to experimentally determine its IC50 value against VEGFR-2.
-
Conduct cell-based assays to measure its effect on cancer cell proliferation and angiogenesis.
-
Experimentally assess its metabolic profile using liver microsomes to validate the predicted CYP3A4 inhibition.
This guide demonstrates the power of a structured, multi-faceted computational approach. By integrating diverse modeling techniques, we have transformed a simple chemical structure into a well-characterized lead candidate with a clear, data-supported path toward experimental validation.
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Al-Suhaimi, E. A., et al. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. National Center for Biotechnology Information. Available at: [Link]
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An In-Depth Technical Guide to the Preliminary Toxicity Assessment of Substituted Pyrazole Carboxylic Acids
Foreword: Charting a Prudent Path in Drug Discovery
Substituted pyrazole carboxylic acids represent a promising scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] However, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges, paramount among them being the early and accurate assessment of potential toxicity. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for the preliminary toxicity assessment of this important chemical class. We will move beyond a simple recitation of protocols, delving into the causal logic behind experimental choices and emphasizing the creation of self-validating systems to ensure data integrity. Our objective is to provide a scientifically rigorous, field-proven approach to de-risk pyrazole carboxylic acid candidates, enabling a more efficient and successful drug development pipeline.
The Toxicological Landscape of Pyrazole Derivatives: Knowns and Postulates
The pyrazole nucleus, while a versatile pharmacophore, is not without its toxicological liabilities. A critical first step in any assessment is to understand the potential hazards associated with the core structure and its derivatives.
Mitochondrial Liability: A Key Area of Concern
A significant concern for some pyrazole derivatives is the potential for mitochondrial toxicity. Studies on certain 1-methyl-1H-pyrazole-5-carboxamides, for instance, revealed a dose-dependent inhibition of mitochondrial respiration.[3] While these compounds showed low cytotoxicity in standard in vitro assays, they exhibited potent acute toxicity in rodent models, a discrepancy resolved by assays using respiring hepatocytes.[3] This highlights a critical lesson: standard cytotoxicity assays may not be sufficient to unmask metabolism-dependent toxicity. The proposed mechanism often involves interference with the mitochondrial respiratory chain (MRC), leading to impaired oxidative phosphorylation, increased production of reactive oxygen species (ROS), and potentially triggering apoptosis or necrosis.[1][4][5][6]
Structure-Toxicity Relationships (STR): Early Predictive Insights
While a comprehensive STR for the toxicity of pyrazole carboxylic acids is still an evolving field, certain structural motifs are known to influence the toxicological profile of pyrazole derivatives generally. Key considerations include:
-
Substituents on the Pyrazole Ring: The nature and position of substituents can dramatically alter metabolic fate and off-target activity. For example, specific halogenated aryl groups at the 1-position and a carboxamido group at the 3-position have been identified as important for the activity of some pyrazole series, and such features could also influence toxicity.[7]
-
The Carboxylic Acid Moiety: While often included to improve pharmacokinetic properties, the carboxylic acid group can influence cellular uptake and interaction with biological targets, which may have toxicological consequences.
-
Lipophilicity and Physicochemical Properties: These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which is intrinsically linked to its toxicity. Highly lipophilic compounds may be more prone to non-specific binding and accumulation in tissues, potentially leading to toxicity.
A preliminary in silico assessment using ADME/Tox prediction tools is a valuable first step to flag potential liabilities such as hepatotoxicity, cardiotoxicity, mutagenicity, and carcinogenicity based on structural fragments and physicochemical properties.[8][9][10][11]
A Phased Approach to Preliminary Toxicity Assessment
A tiered, integrated approach to toxicity testing is essential for making timely and informed decisions. This involves a combination of in silico, in vitro, and focused in vivo studies.
Figure 2: Postulated mechanism of pyrazole-induced hepatotoxicity.
Conclusion: A Foundation for Confident Progression
The preliminary toxicity assessment of substituted pyrazole carboxylic acids is a multi-faceted endeavor that requires a blend of standardized assays and mechanistic investigation. By adopting a phased, evidence-based approach, researchers can efficiently identify compounds with the most favorable safety profiles, thereby conserving resources and accelerating the path to clinical development. The early identification of liabilities, such as the mitochondrial toxicity highlighted in this guide, allows for the timely implementation of mitigation strategies, including structural modifications to design safer, more effective medicines. This rigorous, self-validating framework provides the necessary foundation for making confident, data-driven decisions in the complex landscape of drug discovery.
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Methodological & Application
Introduction: The Significance of the N-Methyl Pyrazole Moiety
An Application Guide to the N-Methylation of Pyrazole Carboxylic Acids
The N-methyl pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its presence is critical in a multitude of pharmacologically active compounds, influencing properties such as metabolic stability, solubility, and target binding affinity. For researchers and drug development professionals, the strategic introduction of a methyl group onto one of the pyrazole nitrogen atoms is a frequent and crucial synthetic step.
However, the N-methylation of pyrazole carboxylic acids is a nuanced challenge. The reaction is governed by a delicate interplay of regioselectivity and chemoselectivity. The presence of two reactive nitrogen atoms (N1 and N2) in unsymmetrical pyrazoles and a competing acidic proton on the carboxylic acid group demands a carefully considered synthetic strategy. An incorrect choice of reagents or conditions can lead to inseparable isomeric mixtures or undesired ester byproducts, complicating purification and reducing yields.
This technical guide provides a detailed exploration of the protocols for N-methylating pyrazole carboxylic acids. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to make informed decisions, troubleshoot reactions, and adapt methodologies to their specific substrates.
Part 1: Strategic Considerations for N-Methylation
Before selecting a protocol, it is essential to understand the core chemical challenges. The outcome of the methylation reaction is dictated by three primary factors: the acidity of the protons, the steric environment of the pyrazole ring, and the nature of the methylating agent.
1.1 Chemoselectivity: N-Methylation vs. O-Methylation
A pyrazole carboxylic acid has two acidic protons: the carboxylic acid proton (-COOH) and the pyrazole proton (N-H). The pKa of a typical carboxylic acid is ~4-5, while the pKa of a pyrazole N-H is ~14. This significant difference in acidity means that a stoichiometric amount of a moderate base will preferentially deprotonate the carboxylic acid, forming a carboxylate. This carboxylate is a potent nucleophile that can react with the methylating agent to form a methyl ester (O-methylation).
To achieve selective N-methylation, one of two general strategies must be employed:
-
Use of Excess Base and Methylating Agent: By using more than two equivalents of base, both the carboxylic acid and the pyrazole nitrogen can be deprotonated. Subsequent addition of the methylating agent will then react at both sites. The resulting ester can then be hydrolyzed back to the carboxylic acid in a separate step.
-
Protection of the Carboxylic Acid: A more elegant approach is to temporarily "mask" the carboxylic acid as an ester (e.g., a benzyl or tert-butyl ester).[1][2] With the acidic proton removed, methylation can only occur on the pyrazole nitrogen. The protecting group is then removed at the end of the synthesis.[2][3]
1.2 Regioselectivity: Controlling the Site of Methylation (N1 vs. N2)
For pyrazoles substituted at the C3 and C5 positions, the two nitrogen atoms are in different chemical environments. Direct methylation often yields a mixture of two regioisomers, 1,3- and 1,5-disubstituted pyrazoles.[4] The ratio of these isomers is influenced by:
-
Steric Hindrance: Bulky substituents at the C3(5) position will sterically hinder the adjacent nitrogen, directing the incoming methyl group to the less hindered nitrogen.[5] This is the most common strategy for achieving regioselectivity.
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms, although steric effects are often more dominant.
The following workflow provides a decision-making framework for selecting an appropriate methylation strategy.
Part 2: Experimental Protocols
This section details three distinct protocols for N-methylation, each with specific advantages depending on the substrate, required selectivity, and available reagents.
2.1 Protocol 1: Carboxylic Acid Protection (Prerequisite for Selective Protocols)
Principle and Rationale: To prevent O-methylation, the carboxylic acid is first converted to a tert-butyl ester. This protecting group is stable to the basic conditions of N-methylation but can be easily removed later with mild acid.[3]
Step-by-Step Methodology:
-
Suspend the pyrazole carboxylic acid (1.0 eq.) in dichloromethane (DCM, ~0.2 M).
-
Add N,N-dimethylformamide (DMF, 1-2 drops, catalytic).
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq.) at 0 °C and stir for 2-3 hours at room temperature until gas evolution ceases. The mixture should become a clear solution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
Dissolve the crude acid chloride in DCM (~0.2 M) and cool to 0 °C.
-
Slowly add a solution of tert-butanol (1.5 eq.) and pyridine or triethylamine (1.5 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting tert-butyl ester by column chromatography (silica gel, ethyl acetate/hexanes).
2.2 Protocol 2: Standard N-Methylation with Methyl Iodide
Principle and Rationale: This is a classic and robust method suitable for symmetrically substituted pyrazoles or cases where regioisomers can be easily separated.[4] Potassium carbonate is a cost-effective base, and DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. This protocol assumes the carboxylic acid has been protected as described in Protocol 1.
Step-by-Step Methodology:
-
Dissolve the N-H pyrazole ester (1.0 eq.) in anhydrous DMF (~0.3 M) in a round-bottom flask.
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add methyl iodide (MeI, 1.2 eq.) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 4-6 hours or until TLC/LC-MS analysis shows complete consumption of the starting material. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine (2x) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to isolate the N-methylated pyrazole ester. If the starting pyrazole was unsymmetrical, the two regioisomers may be separable at this stage.
2.3 Protocol 3: Highly Regioselective N-Methylation using a Masked Methylating Agent
Principle and Rationale: This advanced method achieves excellent regioselectivity by using a sterically bulky α-halomethylsilane reagent.[6][7] The large silane group directs the alkylation to the less sterically hindered pyrazole nitrogen. A subsequent protodesilylation step unmasks the methyl group, yielding the N1-methylated product with high isomeric purity. This method is ideal for complex substrates where regiocontrol is paramount.[8][9]
Step-by-Step Methodology:
-
Step A: N-Silylmethylation
-
Dissolve the protected pyrazole ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) or DMSO (~0.2 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq.) as a solution in THF. Stir for 30 minutes.
-
Add (chloromethyl)trimethylsilane or a bulkier analogue like (chloromethyl)triisopropylsilane (1.2 eq.).
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the intermediate N-silylmethyl pyrazole by column chromatography.
-
-
Step B: Protodesilylation (Methyl Group Unmasking)
-
Dissolve the purified N-silylmethyl pyrazole (1.0 eq.) in THF.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.5 eq., 1M solution in THF).
-
Add a small amount of water (2-3 eq.) to facilitate the protodesilylation.
-
Stir at room temperature for 1-3 hours until the reaction is complete.
-
Dilute with water, extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield the highly pure N1-methylated pyrazole ester.
-
Part 3: Deprotection, Purification, and Characterization
3.1 Deprotection of the Carboxylic Acid
If a tert-butyl ester protecting group was used, it can be removed as follows:
-
Dissolve the purified N-methyl pyrazole ester in DCM (~0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The final N-methyl pyrazole carboxylic acid can often be purified by recrystallization or precipitation.
3.2 Characterization
The final product's identity and isomeric purity must be confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. For regioisomers, 2D NMR techniques like NOESY can be invaluable. A NOESY correlation between the N-methyl protons and a proton on a C5 substituent will confirm the 1,5-isomer, whereas a correlation to a C3 substituent proton confirms the 1,3-isomer.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product.
-
Chromatography: HPLC or GC analysis can be used to determine the isomeric ratio of the crude product and confirm the purity of the final compound.
Part 4: Comparative Summary and Troubleshooting
| Protocol | Methylating Agent | Typical Base | Pros | Cons | Best For |
| Standard | Methyl Iodide / Dimethyl Sulfate | K₂CO₃ | Simple, cost-effective, reliable reagents. | Low regioselectivity for unsymmetrical pyrazoles; uses toxic reagents. | Symmetrically substituted pyrazoles or when isomers are easily separable. |
| Green Alternative | Dimethyl Carbonate (DMC) | Often none | Environmentally benign reagent.[10] | Requires higher temperatures (140-170 °C); may have slower reaction rates.[10] | Scale-up applications where green chemistry is a priority. |
| High-Selectivity | α-Halomethylsilanes | KHMDS | Excellent regioselectivity (>95:5).[6] | Multi-step process; requires strong base and cryogenic conditions; more expensive reagents. | Complex molecules where achieving a single regioisomer is critical. |
Troubleshooting Common Issues:
-
Low Yield: Ensure all reagents are anhydrous, especially the solvent and base. Check for incomplete deprotonation or degradation of the starting material.
-
Formation of Methyl Ester: Indicates incomplete protection of the carboxylic acid or premature deprotection. Re-evaluate the protection strategy.
-
Poor Regioselectivity: For the standard protocol, this is expected. To improve selectivity, switch to the sterically-controlled method (Protocol 3).
-
Reaction Stalls: The base may not be strong enough, or the reaction may require gentle heating. Ensure efficient stirring, especially for heterogeneous mixtures with K₂CO₃.
The following diagram illustrates the general mechanistic pathway for the N-methylation reaction.
References
-
Thiébaud, S., et al. (2005). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Synthetic Communications, 35, 3021–3026. [Link]
-
Yang, E., & Dalton, D.M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3655–3660. [Link]
-
Jubb, A.H., et al. (2015). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]
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Tumonis, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
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Ferreira, I., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazoles. Molecules, 27(18), 5894. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
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Oxford Learning Link. Appendix 6: Protecting groups. [Link]
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Habash, M., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
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Liljegren, D.R., et al. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. [Link]
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Sanchez-Migallon, A., et al. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
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Introduction: The Prominence of the Pyrazole Scaffold in Oncology
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Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group on Pyrazole Scaffolds
Introduction: The Pyrazole Carboxylic Acid as a Cornerstone for Chemical Innovation
The pyrazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Its value stems from its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets. Among the various substituted pyrazoles, those bearing a carboxylic acid moiety are of paramount importance. The pyrazole carboxylic acid serves as an exceptionally versatile synthetic handle, a gateway to a vast chemical space through a variety of well-established chemical transformations.
This guide provides an in-depth exploration of the primary strategies for functionalizing the carboxylic acid group on pyrazole scaffolds. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to guide researchers in their synthetic endeavors. The protocols described herein are designed as self-validating systems, with notes on reaction monitoring, purification, and potential challenges.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The conversion of a carboxylic acid to an amide is arguably the most crucial transformation in drug discovery. The amide bond is a stable, planar unit capable of acting as both a hydrogen bond donor and acceptor, making it ideal for probing structure-activity relationships (SAR) by introducing a diverse array of amine building blocks.
Strategy 1: Activation to Acid Chloride followed by Amination
This classic, two-step approach is highly reliable and generally provides excellent yields. The initial conversion of the carboxylic acid to a more reactive acyl chloride is the key to this method's success. Thionyl chloride (SOCl₂) and oxalyl chloride are the most common reagents for this purpose.
Causality and Experimental Choices:
-
Reagent Selection: Oxalyl chloride is often preferred over thionyl chloride as its byproducts (CO, CO₂, HCl) are all gaseous, simplifying reaction workup. However, thionyl chloride is less expensive and perfectly suitable for many substrates.[4][5] A catalytic amount of N,N-dimethylformamide (DMF) is typically added to form the Vilsmeier reagent in situ, which is the active catalyst for the transformation.
-
Temperature Control: The amination step is often initiated at 0 °C to control the exothermicity of the reaction, especially when using reactive amines.[5]
-
Base Stoichiometry: At least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) are required: one to neutralize the HCl generated during the reaction and another to liberate the free amine from its salt form (if provided as a hydrochloride salt).[5]
Experimental Workflow: Acid Chloride Mediated Amidation
Caption: Workflow for two-step amide formation via an acid chloride intermediate.
Protocol 1: General Procedure for Amide Synthesis via Acid Chloride
PART A: SYNTHESIS OF PYRAZOLE ACYL CHLORIDE
-
To a stirred solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester and consumption of the starting acid.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
PART B: AMIDE BOND FORMATION
-
Dissolve the crude pyrazole acyl chloride from Part A in anhydrous DCM (~0.2 M) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.[5]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS until the starting acyl chloride is consumed.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired pyrazole amide.
Strategy 2: Direct Amide Coupling with Peptide Reagents
For substrates that are sensitive to the harsh conditions of acyl chloride formation, direct coupling using "peptide coupling" reagents is the preferred method. These reagents activate the carboxylic acid in situ under mild conditions, allowing for a one-pot reaction with the amine.
Causality and Experimental Choices:
-
Coupling Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) were early examples, but often lead to purification issues due to the dicyclohexylurea (DCU) byproduct.[6] More modern uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, faster, and generate water-soluble byproducts, simplifying purification.
-
Additives: Reagents like 4-(dimethylamino)pyridine (DMAP) or hydroxybenzotriazole (HOBt) are often used as catalysts or to suppress side reactions, particularly racemization in chiral substrates.[6]
-
Solvent and Base: Aprotic polar solvents like DMF or DCM are standard. A non-nucleophilic base, typically diisopropylethylamine (DIPEA), is used to maintain basic conditions without competing with the primary amine nucleophile.
| Coupling System | Relative Cost | Byproduct | Key Advantages |
| DCC / DMAP | Low | Insoluble DCU | Inexpensive and effective |
| EDC / HOBt | Moderate | Water-soluble urea | Good for aqueous-soluble products |
| HATU / DIPEA | High | Water-soluble | Very fast, high yielding, low epimerization |
| Boc₂O / DMAPO | Moderate | Gaseous/Volatile | Effective for less reactive heterocyclic amines[7] |
Experimental Workflow: Direct Amide Coupling
Caption: One-pot workflow for direct amide coupling using HATU.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
-
To a flask, add the pyrazole carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (~0.1 M).
-
Add diisopropylethylamine (DIPEA, 3.0 eq) to the stirred solution.
-
Stir the reaction at room temperature for 2-12 hours. Monitor its progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer several times with 5% aqueous LiCl solution to remove DMF, followed by saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure pyrazole amide.
Esterification: Modulating Physicochemical Properties
Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, thereby increasing a compound's lipophilicity and potentially improving its cell permeability or modifying its metabolic profile.
Strategy 3: Esterification via Acid Chloride
Similar to amide formation, this is a highly effective and general method for synthesizing esters, particularly from sterically hindered alcohols or when mild conditions are required.
Causality and Experimental Choices:
-
Activation: The conversion to the highly reactive acid chloride (see Protocol 1A) is the key first step.
-
Base: A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl produced during the reaction, driving it to completion.[4] Pyridine can also serve as the solvent.
Protocol 3: Esterification via Acid Chloride
-
Prepare the crude pyrazole acyl chloride from the corresponding carboxylic acid (1.0 eq) as described in Protocol 1A.
-
Dissolve the crude acyl chloride in anhydrous DCM (~0.2 M). Add the desired alcohol (1.2 eq) followed by triethylamine (1.5 eq) or pyridine (3.0 eq).
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash chromatography to yield the pyrazole ester.[8]
Reduction: Accessing Alcohols and Aldehydes
Reducing the carboxylic acid group to a primary alcohol or an aldehyde provides a new set of functional groups for further synthetic elaboration, opening pathways to ethers, halides, or different C-C bond formations.
Strategy 4: Reduction to Primary Alcohols
The direct reduction of a carboxylic acid requires a powerful reducing agent due to the low electrophilicity of the carboxylate anion formed under basic conditions.
Causality and Experimental Choices:
-
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent that will readily reduce carboxylic acids to alcohols.[9] However, it will also reduce other carbonyls like esters and amides. Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a milder alternative that is highly chemoselective for carboxylic acids and amides over esters, making it a valuable tool in multifunctional molecules.[10][11]
-
Safety and Workup: Both LiAlH₄ and BH₃ react violently with water. Reactions must be performed under strictly anhydrous conditions, and the quenching procedure must be done slowly and at low temperatures to manage hydrogen gas evolution.
| Reducing Agent | Selectivity | Safety Considerations | Workup |
| LiAlH₄ | Low (reduces most carbonyls) | Highly reactive with water/alcohols | Careful, slow quench with water/base (Fieser method) |
| BH₃·THF | High (spares esters, halides) | Anhydrous conditions required | Quench with methanol, followed by aqueous workup |
Protocol 4: Selective Reduction with Borane-THF Complex
-
Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous THF (~0.2 M) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Slowly add BH₃·THF solution (1 M in THF, ~3.0 eq) dropwise via syringe.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle reflux (50-60 °C) for 4-16 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction back to 0 °C.
-
Very slowly and carefully, add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ and brine.
-
Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash chromatography to yield the pyrazolylmethanol product.
Rearrangement Reactions: A Gateway to Amines
Rearrangement reactions provide a powerful, albeit more complex, method to convert the carboxylic acid group into a primary amine, with the formal loss of the carbonyl carbon as CO₂.
Strategy 5: The Curtius Rearrangement
The Curtius rearrangement is a thermal decomposition of an acyl azide into an isocyanate, which can then be trapped by a nucleophile to generate various amine derivatives.[12][13] This transformation is invaluable for creating an amine functionality directly on the pyrazole ring where the carboxylic acid was previously located.
Mechanism: The Curtius Rearrangement Pathway
Caption: Key steps and trapping pathways of the Curtius Rearrangement.
Protocol 5: Two-Step Curtius Rearrangement for Boc-Protected Amines
-
Acyl Azide Formation: Prepare the pyrazole acyl chloride (Protocol 1A). Dissolve the crude acyl chloride (1.0 eq) in acetone (~0.3 M) and cool to 0 °C. Add a solution of sodium azide (NaN₃, 1.5 eq) in a minimal amount of water dropwise. Stir vigorously at 0 °C for 1-2 hours.
-
Extraction: Pour the mixture into ice water and extract with toluene. Wash the organic layer with cold brine, dry over Na₂SO₄, and filter. Caution: Acyl azides can be explosive; do not concentrate to dryness. Proceed immediately.
-
Rearrangement and Trapping: To the toluene solution of the acyl azide, add tert-butanol (t-BuOH, 3-5 eq). Heat the mixture to reflux (80-100 °C) for 2-6 hours, or until N₂ evolution ceases and TLC analysis indicates consumption of the azide.
-
Workup and Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the Boc-protected pyrazole amine.
Conclusion
The carboxylic acid group on a pyrazole scaffold is a powerful and versatile functional handle. Mastery of the transformations detailed in this guide—from the robust formation of amides and esters to the strategic application of reductions and rearrangements—enables medicinal chemists and researchers to efficiently navigate chemical space. By understanding the causality behind reagent choice and reaction conditions, scientists can rationally design and execute synthetic routes to generate novel pyrazole derivatives for the development of new therapeutics and chemical probes.
References
-
ILHAN, I. Ö., BAHADIR, Ö., ÖNAL, Z., & SARIPINAR, E. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry. [Link]
-
Makarov, V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH). [Link]
-
Akram, S., & Jabeen, T. (2024). N-Arylpyrazole based Scaffolds: Synthesis and biological applications. ResearchGate. [Link]
-
Onat, E. A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Özdemir, Ü. H. D. (2020). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Organic & Biomolecular Chemistry. (2014). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]
-
Abdel-Wahab, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
- Gürtler, C., et al. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
ResearchGate. (2019). Multicomponent Ugi Reaction of Indole- N -carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. ResearchGate. [Link]
-
ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Wikipedia. [Link]
-
Journal of Organic Chemistry. (2018). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. ACS Publications. [Link]
- Google Patents. (2015). Process for preparation of pyrazole carboxylic acid amide.
-
De Simone, G., et al. (2020). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. National Institutes of Health (NIH). [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Chemistry Steps. [Link]
-
Ansari, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]
-
Organic & Biomolecular Chemistry. (2020). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. RSC Publishing. [Link]
-
ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]
-
Molecules. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). [Link]
-
EurekAlert!. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!. [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Chemistry Steps. [Link]
-
Molecules. (2023). Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central (PMC). [Link]
-
Organic Chemistry Data. (n.d.). Acid to Alcohol - Common Conditions. Organic Chemistry Data. [Link]
-
YouTube. (2018). 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. YouTube. [Link]
-
RSC Publishing. (2023). Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]
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Troubleshooting & Optimization
Knorr Pyrazole Synthesis Technical Support Center: A Guide to Side Product Formation and Troubleshooting
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of pyrazole and pyrazolone heterocycles. While the Knorr synthesis is renowned for its efficiency in reacting 1,3-dicarbonyl compounds with hydrazines, it is not without its complexities.[1][2] Side product formation can often lead to reduced yields, difficult purifications, and ambiguous results.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind these side reactions. By understanding the "why," you can better control the "how," leading to more robust and reproducible outcomes in your laboratory.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Knorr pyrazole synthesis in a direct question-and-answer format.
Q1: My reaction with an unsymmetrical dicarbonyl is producing a mixture of two isomeric pyrazoles. How can I control the regioselectivity?
A1: This is the most prevalent challenge in Knorr synthesis when using non-symmetrical 1,3-dicarbonyls or β-ketoesters. The formation of regioisomers occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two distinct carbonyl carbons. The final product ratio is a delicate interplay of kinetics, thermodynamics, and the specific reaction conditions employed. [3][4]
Causality and Mechanistic Insight:
The regiochemical outcome is determined by the relative reactivity of the two carbonyl groups. The initial, and often reversible, attack of the hydrazine's terminal nitrogen (-NH2) is the key determining step.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically react faster. For instance, in a β-ketoester, the ketone carbonyl is generally more electrophilic and reactive than the ester carbonyl.[1]
-
Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the incoming hydrazine, favoring attack at the less hindered position.
-
pH Control: The reaction conditions, particularly the pH, play a crucial role. Acid catalysis can protonate a carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation. The selectivity of this protonation can influence the direction of the initial attack.[3][5]
Solutions & Troubleshooting Protocol:
-
pH Optimization: Acidic conditions (e.g., using acetic acid as a catalyst or solvent) are generally required to facilitate the final cyclization and dehydration step.[5] However, the choice of acid and its concentration can influence which carbonyl is preferentially activated. Start with catalytic amounts of a weak acid like acetic acid.
-
Solvent Effects: The polarity and protic nature of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the solvation of the transition states, thereby affecting regioselectivity.[3] Ethanol and acetic acid are common choices.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which often results from attack at the more sterically accessible carbonyl.
Data-Driven Parameter Adjustment:
| Parameter | Condition | Expected Outcome on Regioselectivity | Rationale |
| pH | Mildly Acidic (e.g., Acetic Acid) | Can favor attack at the more reactive carbonyl. | Acid catalysis enhances the electrophilicity of the carbonyls, but often one is more susceptible to protonation/attack than the other.[3][5] |
| Substituents | Bulky group (e.g., t-butyl) near one carbonyl | Favors formation of the isomer from attack at the less hindered carbonyl. | Steric hindrance physically blocks the approach of the hydrazine nucleophile.[3] |
| Temperature | Lower Temperature | May increase the proportion of the kinetic product. | Provides less energy to overcome the higher activation barrier of the thermodynamically less favorable pathway. |
Q2: My reaction seems to stall. TLC analysis shows the consumption of starting material but little formation of the desired pyrazole. What's happening?
A2: This common issue points to the accumulation of a reaction intermediate. The Knorr synthesis is a two-stage process: (1) initial condensation to form a hydrazone intermediate, and (2) intramolecular cyclization followed by dehydration to form the aromatic pyrazole ring. Your reaction is likely stalling after the first stage.
Causality and Mechanistic Insight:
The cyclization-dehydration step is often the rate-determining step and is highly dependent on acid catalysis.[3] In neutral or basic conditions, the initial hydrazone may form, but the subsequent intramolecular attack of the second nitrogen onto the remaining carbonyl is slow. This is because the carbonyl is not sufficiently activated for the less nucleophilic internal nitrogen to attack.
A study by Danishefsky et al. demonstrated that at pH 7, the reaction between a peptide hydrazide and acetylacetone resulted in the formation of the hydrazone intermediate with no subsequent cyclization to the pyrazole.[5] Acidic conditions were required to drive the reaction to completion.
Solutions & Troubleshooting Protocol:
-
Verify Acid Catalyst: Ensure that an acid catalyst (e.g., 3-5 drops of glacial acetic acid for a small-scale reaction) has been added.[1] If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction medium may not be sufficiently acidic on its own.
-
Increase Temperature: Gently heating the reaction (e.g., to 80-100 °C) provides the necessary activation energy for the cyclization and dehydration steps.[1]
-
Monitor by TLC: When monitoring the reaction, the hydrazone intermediate will have a different Rf value than both the starting materials and the final pyrazole product. The final product is often more polar and may appear as a "blob at the bottom of the plate" in less polar solvent systems.[2] Continue heating until the intermediate spot is fully converted to the product spot.
Visualizing the Reaction Bottleneck
The following diagram illustrates the main reaction pathway and the "trap" where the reaction can stall without proper catalysis.
Caption: The Knorr synthesis pathway showing the critical acid-catalyzed cyclization step.
Q3: The reaction mixture turns dark yellow or red, and purification is complicated by numerous colored impurities. How can I prevent this?
A3: This is typically caused by the decomposition or oxidation of the hydrazine reagent, particularly substituted hydrazines like phenylhydrazine. These reagents can be sensitive to air and light, leading to the formation of highly colored byproducts that contaminate your final product. [6]
Causality and Mechanistic Insight:
Arylhydrazines are prone to oxidation, which can generate radical species and subsequently, complex polymeric tars. This process can be exacerbated by trace metal impurities or prolonged reaction times at high temperatures. Furthermore, if you are using a hydrazine hydrochloride salt, the presence of free HCl in non-optimal stoichiometry can promote side reactions.
Solutions & Troubleshooting Protocol:
This protocol is designed to ensure a cleaner reaction by using the hydrochloride salt of the hydrazine and generating the active free-base in situ.
Protocol: Cleaner Knorr Synthesis Using Phenylhydrazine HCl
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve your β-ketoester (1.0 eq) in ethanol.
-
In a separate vial, dissolve phenylhydrazine hydrochloride (1.05 eq) and potassium acetate (KOAc) (1.05 eq) in a minimal amount of water or ethanol. The acetate acts as a mild base to neutralize the HCl, liberating the phenylhydrazine free base just before it reacts.[6]
-
-
Reaction Execution:
-
Add the phenylhydrazine/KOAc solution to the stirred solution of the β-ketoester at room temperature.
-
Add 3-5 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux (approx. 80-90 °C) and monitor by TLC. The reaction should be significantly cleaner than when using phenylhydrazine free base directly.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and add cold water to precipitate the product.[2]
-
Collect the solid by vacuum filtration.
-
If colored impurities persist, perform a silica plug filtration. Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Load it onto a short column of silica gel. Wash with a non-polar solvent like hexanes or toluene to elute the colored impurities first. Then, elute your more polar product with a more polar solvent system (e.g., ethyl acetate/hexanes mixture).[6]
-
Experimental Protocols
Protocol 1: Standard Knorr Pyrazolone Synthesis
This protocol is adapted from a standard university laboratory procedure.[1]
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol
-
Glacial acetic acid
Procedure:
-
Combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial with a magnetic stir bar.
-
Add 1-propanol (3 mL) as the solvent.
-
Add 3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture with stirring on a hot plate to approximately 100 °C.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate/70% hexane mobile phase) until the ethyl benzoylacetate spot is no longer visible (typically 1-2 hours).
-
While the solution is still hot, add water (10 mL) to precipitate the product.
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring.
-
Collect the solid product by vacuum filtration using a Büchner funnel, rinsing with a small amount of cold water.
-
Allow the product to air dry completely.
References
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. (Note: While not directly cited with a URL, this is a foundational text referenced in spirit and by proxy in other sources).
-
Warren, J. D., Miller, J. S., Keding, S. J., & Danishefsky, S. J. (2012). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Retrieved from [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]
-
Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Reddit user discussion. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization
Welcome to the technical support center for pyrazole cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of solvent selection and optimization in pyrazole synthesis. Drawing from established principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to enhance the success of your experiments.
Introduction: The Critical Role of Solvents in Pyrazole Cyclization
The synthesis of the pyrazole core, a privileged scaffold in medicinal chemistry and materials science, is profoundly influenced by the reaction solvent. The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism by influencing reactant and transition state stability, modulating reaction rates, and even dictating regioselectivity. A suboptimal solvent choice can lead to a cascade of issues, including low yields, sluggish reactions, and complex product mixtures. This guide will equip you with the knowledge to rationally select and optimize solvent conditions for your specific pyrazole cyclization reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My pyrazole synthesis is suffering from very low yields. What are the likely solvent-related causes and how can I fix it?
A1: Low yields in pyrazole synthesis are a frequent challenge and can often be traced back to the solvent system. Here’s a breakdown of potential causes and solutions:
-
Poor Solubility of Starting Materials: If your 1,3-dicarbonyl compound or hydrazine derivative has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete.
-
Solution: Before running the reaction, perform a simple solubility test with your starting materials in a few candidate solvents at your intended reaction temperature. Polar aprotic solvents like DMF, DMAc, or NMP can be excellent choices for dissolving a wide range of reactants.[1]
-
-
Solvent-Induced Decomposition: Certain solvents, especially at elevated temperatures, can lead to the decomposition of starting materials or the desired pyrazole product.
-
Solution: If you suspect decomposition, try running the reaction at a lower temperature or switching to a less aggressive solvent. For instance, if refluxing in a high-boiling solvent like toluene is causing degradation, consider a lower-boiling solvent like ethanol or propanol, potentially with the addition of a catalyst to maintain a reasonable reaction rate.
-
-
Unfavorable Reaction Pathway: The solvent can influence the equilibrium between different intermediates, potentially favoring non-productive pathways.
-
Solution: A change in solvent polarity can significantly alter the reaction pathway. If a non-polar solvent like benzene or toluene is giving low yields, switching to a polar protic solvent like ethanol or a polar aprotic solvent like acetonitrile could favor the desired cyclization.[1]
-
Q2: The reaction is proceeding extremely slowly, taking days to reach a reasonable conversion. How can I accelerate it by modifying the solvent?
A2: Slow reaction kinetics are a common hurdle. While increasing the temperature is a straightforward approach, the solvent itself plays a pivotal role in the reaction rate.
-
Insufficient Polarity to Stabilize Intermediates: The Knorr pyrazole synthesis, for example, involves polar intermediates.[2] A non-polar solvent may not adequately stabilize these intermediates, leading to a high activation energy barrier.
-
Proton Transfer Limitations in Aprotic Solvents: Many pyrazole cyclizations involve proton transfer steps. Aprotic solvents can slow down these steps.
Q3: I am getting a mixture of regioisomers. How can solvent choice improve the regioselectivity of my pyrazole synthesis?
A3: The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds. The solvent can dramatically influence the regiochemical outcome by differentially stabilizing the transition states leading to the different isomers.[2][6]
-
Mechanism of Solvent Influence: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The solvent can influence this initial step through specific interactions like hydrogen bonding.[6]
-
Strategies for Control:
-
Fluorinated Alcohols: The use of fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in certain pyrazole syntheses.[6][7] These solvents can form strong hydrogen bonds, which can direct the nucleophilic attack to a specific carbonyl group.[7]
-
Aprotic Dipolar Solvents: Solvents like N,N-dimethylacetamide (DMAc) have also been found to promote high regioselectivity in the condensation of arylhydrazines with 1,3-diketones.[1][8]
-
Q4: My reaction work-up is complicated by the high boiling point of the solvent. Are there any alternatives?
A4: High-boiling solvents like DMF, DMSO, or NMP, while excellent for solubility, can be problematic to remove.
-
Solvent-Free Conditions: In some cases, pyrazole synthesis can be performed under solvent-free conditions, which simplifies purification and is environmentally friendly.[3][9] This often involves heating the neat reactants, sometimes with a catalyst.
-
Lower Boiling Point Alternatives: Consider if a lower boiling point solvent could be used, perhaps in combination with a more active catalyst or by running the reaction in a sealed tube to allow for higher temperatures.
-
Flow Chemistry: Continuous-flow reactors can offer better control over reaction time and temperature, potentially allowing for the use of lower boiling point solvents at superheated conditions safely.[10]
Frequently Asked Questions (FAQs)
Q: What are the most common solvents used for pyrazole synthesis?
A: A wide range of solvents have been successfully employed. Common choices include:
-
Protic Solvents: Ethanol, methanol, propanol, acetic acid.[1][4] These are good for reactions involving proton transfer and can often facilitate the cyclization.
-
Aprotic Polar Solvents: DMF, DMAc, DMSO, acetonitrile.[1][8] These are excellent for dissolving a broad range of substrates.
-
Aprotic Non-Polar Solvents: Toluene, benzene, chloroform.[11][12] These are less common but can be effective in specific cases.
Q: Should I use a protic or aprotic solvent for my pyrazole cyclization?
A: The choice depends on the specific reaction mechanism and substrates.
-
Protic solvents can be advantageous as they can participate in proton transfer steps, which are often involved in the cyclization and dehydration steps.[1]
-
Aprotic solvents can be beneficial when trying to avoid side reactions involving the solvent or when high solubility of diverse starting materials is required.[1] In some cases, aprotic dipolar solvents have been shown to improve regioselectivity.[8]
Q: Is it always necessary to use a catalyst with the solvent?
A: Not always, but catalysts are frequently used to improve reaction rates and yields.[13]
-
Acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) are commonly used to accelerate the condensation and dehydration steps.[4]
-
Base catalysts (e.g., DBU, triethylamine) can be employed in reactions involving deprotonation steps.[1]
-
In some instances, the reaction can proceed without a catalyst, especially at elevated temperatures, but it may be very slow.[13]
Q: Can I run the reaction under solvent-free conditions?
A: Yes, solvent-free synthesis of pyrazoles has been reported and offers several advantages, including faster reaction rates, reduced waste, and easier product isolation.[3][9] This approach is particularly attractive from a green chemistry perspective.
Experimental Protocols & Data
Protocol 1: General Procedure for Solvent Screening in Pyrazole Synthesis
This protocol provides a systematic approach to identifying the optimal solvent for your reaction.
-
Reactant Solubility Check: In separate small vials, test the solubility of your 1,3-dicarbonyl and hydrazine starting materials in a range of candidate solvents (e.g., ethanol, 1-propanol, acetonitrile, DMF, toluene) at room temperature and at your target reaction temperature.
-
Small-Scale Parallel Reactions: Set up a series of small-scale reactions in parallel, each using a different solvent. Ensure all other reaction parameters (temperature, stoichiometry, concentration) are kept constant.
-
Reaction Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).
-
Analysis of Results: Compare the reaction rates, final conversion, and product purity for each solvent. Note the formation of any byproducts.
-
Optimization: Select the most promising solvent(s) and perform further optimization by adjusting the temperature and concentration.
Table 1: Properties of Common Solvents for Pyrazole Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Type | Common Applications & Notes |
| Ethanol | 78 | 24.5 | Protic | Widely used, good for many Knorr-type syntheses.[1] |
| 1-Propanol | 97 | 20.1 | Protic | Often used with a catalytic amount of acetic acid.[4] |
| Acetic Acid | 118 | 6.2 | Protic | Can act as both solvent and catalyst. |
| Acetonitrile | 82 | 37.5 | Aprotic, Polar | Good for dissolving a variety of substrates.[1] |
| DMF | 153 | 36.7 | Aprotic, Polar | High dissolving power, but difficult to remove.[8] |
| DMSO | 189 | 46.7 | Aprotic, Polar | Very high dissolving power, can be used as a reactant in some cases.[8] |
| Toluene | 111 | 2.4 | Aprotic, Non-polar | Used for azeotropic removal of water. |
| TFE | 74 | 8.5 | Protic, Fluorinated | Can significantly improve regioselectivity.[6] |
Visualizing the Workflow and Troubleshooting
Diagram 1: General Workflow for Pyrazole Cyclization
Caption: A generalized workflow for pyrazole synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
-
Shaabani, A., Ghadari, R., Ghasemi, S., Rezayan, A. H., Sarvary, A., & Ng, S. W. (2011). Green synthesis of pyrazole systems under solvent-free conditions. Journal of Chemical Sciences, 123(6), 829-834. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable synthesis of 3-methyl-1-phenylchromeno [4, 3-c] pyrazol-4 (1H)-ones. Tetrahedron Letters, 49(19), 3171-3173. [Link]
-
SWAYAM Prabha IIT Madras Channels. (2021, February 17). Pyrazoles Syntheses, reactions and uses. [Video]. YouTube. [Link]
-
Gao, Y., Liu, Y., Li, Y., & Liu, Y. (2023). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry, 62(3), 1168-1177. [Link]
-
Singh, P., & Paul, K. (2016). Synthesis of pyrazole under solvent free condition. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
Gomha, S. M., & Abdel-aziz, H. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(11), 2567. [Link]
-
El-Faham, A., & El-Sayed, N. N. E. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]
-
Poh, J. Z., Lee, J. W., & Ley, S. V. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2241. [Link]
-
Zhang, Z., Li, R. P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+ 2] Cycloaddition of 2-Alkynyl-1, 3-dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
da Silva, A. F. G., & de la Torre, V. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(1), 1582. [Link]
-
Guchhait, S. K., & Madaan, C. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC advances, 11(36), 22354-22380. [Link]
-
Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-210. [Link]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Pyrazole Intermediates
Welcome to the Technical Support Center for pyrazole synthesis. Pyrazoles form the backbone of numerous pharmaceuticals and agrochemicals, making the stability of their synthetic intermediates a critical parameter for successful process development and scale-up.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common stability challenges and implement robust solutions in their synthetic workflows.
Part 1: Troubleshooting Guide
This section addresses acute, specific problems encountered during the synthesis and handling of pyrazole intermediates.
Q1: My pyrazole intermediate is degrading during aqueous workup, especially after pH adjustment. What are the likely causes and solutions?
A1: This is a frequent issue stemming from the amphoteric nature of the pyrazole ring, which can act as both a weak acid and a weak base.[2][3] Extreme pH conditions during aqueous extraction can lead to decomposition.
-
Causality:
-
Acidic Conditions: Strong acids can protonate the pyridine-like nitrogen, forming a pyrazolium cation.[3] If the pyrazole has electron-withdrawing groups, this can increase the acidity of the N-H proton, but it can also make the ring susceptible to nucleophilic attack or rearrangement, depending on the substituents.[3]
-
Basic Conditions: Strong bases can deprotonate the pyrrole-like NH group, forming a pyrazolide anion.[3] This anion is more electron-rich and can be prone to oxidation or undesired side reactions, especially if air is present.
-
-
Solutions & Protocols:
-
Use Milder pH Adjustments: Instead of strong acids (like concentrated HCl) or bases (like 6M NaOH), use saturated aqueous sodium bicarbonate (NaHCO₃) for neutralization of acids or dilute acids like 1M citric acid for neutralization of bases.
-
Brine Washes: Perform washes with saturated sodium chloride (brine) solution. This reduces the solubility of the organic product in the aqueous layer and can help break up emulsions without drastic pH shifts.
-
Aqueous Phase Extraction: If your pyrazole is sufficiently polar, consider extracting it into a weakly acidic or basic aqueous phase, washing the organic layer to remove impurities, and then carefully back-extracting the pyrazole after neutralizing the aqueous phase.
-
Inert Atmosphere: If you suspect oxidative degradation of the pyrazolide anion under basic conditions, perform the workup under a nitrogen or argon atmosphere.
-
Q2: I'm observing significant decomposition of my pyrazole intermediate during solvent evaporation under reduced pressure. How can I prevent this?
A2: Thermal instability is a key challenge, particularly for pyrazoles with sensitive functional groups like nitro or azido moieties.[4][5] Heat from a rotary evaporator water bath can be sufficient to initiate decomposition.
-
Causality:
-
Thermal Decomposition: Many functionalized pyrazoles have modest decomposition temperatures. For instance, certain energetic pyrazoles can begin to decompose at temperatures as low as 108 °C.[4] Localized overheating on the flask wall during evaporation can trigger degradation even if the bath temperature is lower.
-
Residual Acidity/Basicity: Trace amounts of acid (e.g., trifluoroacetic acid from chromatography) or base from the workup can catalyze decomposition upon concentration and heating.
-
-
Solutions & Protocols:
-
Low-Temperature Evaporation: Remove the solvent at the lowest possible temperature. Use a high-vacuum pump and a cryotrap or a low-temperature chiller for the condenser, rather than relying on a heated water bath.
-
Azeotropic Removal: Add a co-solvent that forms a low-boiling azeotrope with your primary solvent (e.g., adding toluene to remove water or ethanol). This allows for evaporation at lower temperatures.
-
Neutralization Before Concentration: If your previous step involved acid or base, ensure the crude product solution is thoroughly neutralized and washed before concentration. A simple test with pH paper on a water wash can confirm neutrality.
-
Precipitation/Crystallization: If the product is a solid, it is often better to induce precipitation or crystallization from the reaction mixture or crude solution by adding an anti-solvent. This avoids heating altogether and can yield a purer product.
-
Q3: My purified pyrazole intermediate changes color and degrades upon storage. What are the best storage practices?
A3: Pyrazoles, especially those that are hygroscopic or sensitive to air, require specific storage conditions to ensure long-term stability.[6]
-
Causality:
-
Oxidation: Electron-rich pyrazoles can be susceptible to air oxidation over time, often leading to the formation of colored impurities.
-
Hydrolysis: The presence of moisture can hydrolyze sensitive functional groups on the pyrazole ring or its substituents.
-
Light Sensitivity: Some organic molecules are photosensitive and can degrade when exposed to UV or even ambient light.
-
-
Recommended Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing air and moisture. |
| Temperature | ≤ 4°C (Refrigerated) | Slows the rate of decomposition reactions.[6][7] |
| Container | Amber Glass Vial with Secure Cap | Protects from light and minimizes exposure to air/moisture. |
| State | Crystalline Solid (if possible) | Crystalline solids are generally more stable than oils or amorphous powders due to a more ordered, lower-energy state. |
Q4: Column chromatography of my pyrazole intermediate leads to low recovery and decomposition on the column. What are my options?
A4: Standard silica gel is acidic (pH ≈ 4.5-5.5) and can act as an acid catalyst, causing degradation of sensitive compounds.
-
Causality:
-
Acid-Catalyzed Decomposition: The Lewis acidic sites and Brønsted acidic silanol groups on the silica surface can catalyze hydrolysis, rearrangement, or polymerization of the pyrazole intermediate.
-
Strong Adsorption: The polar N-H group of pyrazoles can bind strongly to silica gel, leading to significant tailing and requiring highly polar eluents that may not be compatible with the compound, resulting in poor recovery.[8]
-
-
Solutions & Protocols:
-
Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1% v/v in the eluent) or by pre-washing the column with a solvent containing triethylamine.[9]
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): For compounds that are sensitive to acid but stable to base, basic or neutral alumina can be an excellent alternative to silica gel.
-
Reversed-Phase (C18) Chromatography: This is often a good choice for polar pyrazoles, using solvent systems like water/acetonitrile or water/methanol, often with a buffer to control pH.
-
-
Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl, which can exacerbate decomposition on the column. If using DCM, consider passing it through a plug of basic alumina immediately before use.
-
Salt Formation & Purification: Convert the pyrazole into a stable salt (e.g., hydrochloride or tosylate), purify the salt by crystallization, and then liberate the free base just before the next step.[10]
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader, conceptual questions about pyrazole stability.
Q1: What are the most common functional groups that make a pyrazole ring susceptible to instability?
A1: The stability of a pyrazole intermediate is highly dependent on its substitution pattern. Certain groups drastically increase sensitivity:
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and sulfonyl (-SO₂R) increase the acidity of the N-H proton, making the molecule more prone to deprotonation. Highly nitrated pyrazoles are often thermally unstable and can be energetic materials.[4][5]
-
Leaving Groups at C3 or C5: Halogens (Br, Cl) or other leaving groups at positions adjacent to the ring nitrogens can be susceptible to nucleophilic substitution, especially under basic conditions.
-
Unprotected N-H: The acidic proton on an unsubstituted pyrazole nitrogen is a site of reactivity. It allows for basicity, acidity, and potential coordination to metals, which can all be pathways to instability or undesired reactions.[3]
Q2: How does pH fundamentally affect the stability of pyrazole intermediates?
A2: The pH of the reaction or workup medium directly influences the protonation state of the pyrazole ring, which in turn dictates its reactivity and stability.[3] Pyrazoles are amphoteric, meaning they can react as either an acid or a base.[3] The pyridine-like nitrogen (N2) is basic, while the pyrrole-like nitrogen (N1-H) is acidic. In strongly acidic media, the pyrazole is protonated to form a pyrazolium cation. In strongly basic media, it is deprotonated to form an anion. Both charged species can be less stable than the neutral molecule, depending on the other substituents present.
Q3: When should I consider using a protecting group for the pyrazole nitrogen?
A3: Using a protecting group is a strategic decision to temporarily mask the reactive N-H group and should be considered under several circumstances:
-
When performing reactions incompatible with a free N-H: This includes reactions involving strong bases (like organolithiums or Grignard reagents), which would simply deprotonate the pyrazole.
-
To improve solubility: Attaching a bulky, nonpolar group can significantly increase solubility in organic solvents.
-
To direct regioselectivity: A protecting group on one nitrogen can sterically or electronically direct subsequent reactions, such as C-H functionalization, to a specific position on the ring.[11]
-
To enhance stability: Protection can prevent the acidic/basic side reactions that cause degradation during workup or purification.[11]
-
Common Protecting Groups for Pyrazoles:
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, Base | TFA, HCl; or NaBH₄ in EtOH | Stable to many nucleophiles and catalytic hydrogenation. Acid-labile. |
| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, Base | Harsh: Mg/MeOH, Na/Hg[12] | Very robust, but requires harsh cleavage conditions. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, Base | TBAF, CsF, or strong acid[11][13] | Excellent for directing metallation and stable to a wide range of conditions.[11] |
| Tetrahydropyranyl | THP | Dihydropyran, Acid catalyst | Aqueous Acid (e.g., HCl, PPTS) | Acid-labile, often used for its low cost and ease of introduction.[14] |
Q4: What are the advantages of isolating a pyrazole intermediate as a salt?
A4: Isolating a pyrazole as a salt is a powerful and often underutilized technique for improving stability and handling.[4][10]
-
Enhanced Stability: By protonating the basic nitrogen, salt formation prevents the pyrazole from participating in base-catalyzed decomposition pathways. Salts are often more resistant to oxidation than the corresponding free base.
-
Improved Handling: Pyrazole salts are typically crystalline, non-hygroscopic solids with sharp melting points. This contrasts with many pyrazole free bases, which can be low-melting solids or oils that are difficult to handle and purify.
-
Simplified Purification: The formation of a crystalline salt is in itself a purification step. Impurities often remain in the mother liquor, allowing for purification without chromatography.[10] For example, precipitating a pyrazole hydrochloride salt from a solution in ethanol or acetone is a common and effective purification method.[10]
Part 3: Key Protocols & Visualizations
Protocol 1: Purification of an Acid-Sensitive Pyrazole using Neutralized Silica Gel
-
Prepare the Slurry: In a fume hood, weigh out the required amount of silica gel for your column. Create a slurry in your chosen non-polar eluent (e.g., hexanes).
-
Add Base: Add triethylamine (Et₃N) to the slurry to constitute 1% of the total solvent volume you plan to use for the entire chromatography (e.g., for 500 mL of eluent, add 5 mL of Et₃N).
-
Pack the Column: Swirl the slurry thoroughly and pour it into the column. Allow the silica to pack under a gentle positive pressure of air or nitrogen.
-
Equilibrate: Run 2-3 column volumes of the eluent (containing 1% Et₃N) through the packed column to ensure it is fully equilibrated and the pH is neutralized.
-
Load and Elute: Load your crude pyrazole intermediate (dissolved in a minimum amount of solvent) and elute with your gradient as you normally would, ensuring that all eluent solutions contain 1% Et₃N.
Diagram 1: Troubleshooting Workflow for Pyrazole Decomposition
This diagram provides a logical decision tree for diagnosing and solving stability issues during a typical synthesis workflow.
Caption: Troubleshooting decision tree for pyrazole instability.
Diagram 2: Strategy Selection for Stabilization
This diagram helps in choosing an appropriate stabilization strategy based on the downstream synthetic requirements.
Caption: Decision guide for stabilization strategies.
References
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Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters - ACS Publications. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
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Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry - ACS Publications. [Link]
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Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. [Link]
-
Various methods for the synthesis of pyrazole. ResearchGate. [Link]
- Method for purifying pyrazoles.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. [Link]
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What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]
-
Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
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Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters - ACS Publications. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]
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- 11. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for Functionalizing Pyrazole Derivatives
Welcome to the technical support center dedicated to the catalytic functionalization of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyrazole scaffold. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, and their precise functionalization is critical for developing new molecular entities.[1]
This document provides in-depth, experience-driven guidance in a question-and-answer format, moving beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization. Here, you will find solutions to common experimental challenges, detailed troubleshooting guides, and validated protocols to accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your strategy for pyrazole functionalization.
Q1: What is the first-pass choice of catalyst for N-arylation versus C-H arylation of a pyrazole?
A1: The choice is fundamentally dictated by the bond you intend to form.
-
For N-Arylation (forming a C-N bond): Copper-based catalysts are the traditional and most reliable choice, operating through Chan-Lam or Ullmann-type coupling mechanisms.[2][3] A typical starting system is Copper(I) iodide (CuI) with a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA).[4][5][6] These systems are robust, cost-effective, and tolerate a wide range of functional groups.[5][6]
-
For C-H Arylation (forming a C-C bond): Palladium catalysts are the dominant choice.[7][8] These reactions typically proceed via a directed C–H activation mechanism, where the N2 atom of the pyrazole ring coordinates to the palladium center, directing functionalization to the C5 position.[9] A common and effective starting catalyst is Palladium(II) acetate (Pd(OAc)₂), often used with a phosphine ligand or without a specific ligand.[10][11]
Q2: How do I control regioselectivity between the C4 and C5 positions during C-H functionalization?
A2: Regioselectivity is a critical challenge. The inherent electronic properties of the pyrazole ring favor functionalization at the C5 position due to its higher acidity and proximity to the directing N2 nitrogen in metal-catalyzed reactions.[9] To achieve selectivity:
-
Favoring C5-Arylation: This is the electronically preferred outcome in palladium-catalyzed direct C-H arylations. The Lewis basic N2 atom acts as a directing group, guiding the catalyst to activate the adjacent C5-H bond.[9]
-
Achieving C4-Arylation: This is more challenging and often requires a specific strategy. One proven method is to use a pyrazole substrate with a blocking group at the C5 position. For instance, using a 5-chloropyrazole derivative can effectively block the C5 position, forcing the palladium-catalyzed direct arylation to occur at the C4 position with high selectivity.[12] The blocking group can potentially be removed in a subsequent step.
-
Solvent Effects: The choice of solvent can also play a role. Protic solvents have been shown to enhance the acidity of C-H bonds, which can influence the regiochemical outcome of the reaction.[10]
Q3: My pyrazole has an unprotected N-H group. Will this interfere with my palladium-catalyzed cross-coupling reaction?
A3: Yes, it is highly likely to interfere. Unprotected N-H groups on pyrazoles and other nitrogen-rich heterocycles are known inhibitors of palladium catalysts.[13] The acidic N-H proton can react with basic additives, and the resulting pyrazolate anion can coordinate strongly to the palladium center. This can lead to the formation of stable, inactive palladium-azole bridged dimers or trimers, effectively sequestering the catalyst from the desired catalytic cycle and causing deactivation.[13] For Suzuki-Miyaura or similar cross-couplings, it is highly recommended to protect the pyrazole N-H (e.g., with a Boc, methyl, or benzyl group) before attempting the reaction.
Q4: Can I use a single catalyst system for different types of pyrazole functionalization?
A4: While some catalysts show versatility, it is generally not a one-size-fits-all situation. Palladium catalysts, for example, are workhorses for C-C bond formation (C-H activation, Suzuki coupling) and can even catalyze N-allylic alkylation.[8][14] However, for N-arylation, copper catalysts are typically more efficient and reliable under milder conditions.[15] Attempting to use a palladium catalyst for a classic N-arylation with an aryl halide would likely require harsh conditions and result in low yields compared to a dedicated copper system. Catalyst screening for your specific substrate and desired transformation is always the best practice.
Section 2: Troubleshooting Guides
This section provides structured guidance for overcoming common experimental hurdles.
Guide 1: Low or No Product Yield in C-H Arylation
Problem: You are attempting a palladium-catalyzed direct C-H arylation of a pyrazole with an aryl halide, but you observe low conversion of starting material and minimal product formation.
| Potential Cause | Recommended Solution & Rationale |
| Catalyst Inactivity or Decomposition | 1. Use a Pre-catalyst: Switch from Pd(OAc)₂ to a more stable pre-catalyst like a Pd-NHC (N-Heterocyclic Carbene) complex. These are often more robust and resistant to forming inactive palladium black.[16] 2. Check Reagent Purity: Ensure solvents are anhydrous and reagents are free of coordinating impurities (e.g., sulfur compounds) that can poison the catalyst. 3. Degas Thoroughly: Oxygen can oxidize the active Pd(0) species. Ensure the reaction mixture is properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). |
| Ineffective Ligand | 1. Screen Ligand Type: If using a phosphine ligand, steric bulk is often key to promoting reductive elimination.[17] Try bulkier ligands like XPhos or RuPhos. For electron-rich aryl halides, electron-rich ligands are often beneficial. 2. Ligandless Conditions: Some direct arylations of pyrazoles proceed efficiently without an added ligand, particularly with electron-deficient aryl bromides.[10][12] Try running the reaction with only the palladium source, as the substrate/solvent may serve as sufficient ligands. |
| Incorrect Base or Additive | 1. Base Strength: The base is crucial for the C-H activation step (concerted metalation-deprotonation). If a weak base (e.g., K₂CO₃) is failing, switch to a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃. 2. Halide Scavenger: In reactions with aryl iodides, the generated iodide can inhibit the catalyst. Adding a silver salt (e.g., Ag₂O, Ag₂CO₃) acts as a halide scavenger and can be essential for catalyst turnover.[11] |
| Poor Substrate Reactivity | 1. Activating Groups: If your pyrazole or aryl halide is electronically mismatched for the reaction, consider modifying the substrate. Electron-donating groups on the pyrazole and electron-withdrawing groups on the aryl halide generally facilitate the reaction. 2. Change Coupling Partner: If aryl bromides are unreactive, switch to the more reactive aryl iodides. |
Guide 2: Poor Regioselectivity in N-Alkylation/N-Arylation
Problem: Your N-alkylation or N-arylation of an unsymmetrical pyrazole yields an inseparable mixture of N1 and N2 isomers.
| Potential Cause | Recommended Solution & Rationale |
| Steric Hindrance is Insufficient | 1. Leverage Sterics: The regioselectivity of N-functionalization is often governed by sterics. The incoming group will preferentially attack the less hindered nitrogen atom. If the substituents at the C3 and C5 positions are of similar size, poor selectivity can be expected. Redesigning the synthesis to use a substrate with a large protecting or functional group at either C3 or C5 can effectively block the adjacent nitrogen, directing functionalization to the other.[18] |
| Electronic Effects are Ambiguous | 1. Tune Functional Groups: The electronic nature of substituents at C3 and C5 can influence the nucleophilicity of the adjacent nitrogen atoms. Modifying a group (e.g., converting an acetyl group to a hydrazone) can alter the electronic distribution in the ring and guide the reaction toward a single regioisomer.[18] |
| Reaction Conditions | 1. Solvent Choice: The solvent can influence the tautomeric equilibrium of the N-H pyrazole and the solvation of the pyrazolate anion. Screening different solvents (e.g., polar aprotic like DMF vs. nonpolar like toluene) can sometimes improve regioselectivity.[19] 2. Counter-ion Effects: The choice of base (e.g., NaH vs. K₂CO₃) determines the counter-ion (Na⁺ vs. K⁺) of the pyrazolate. This ion-pairing can influence which nitrogen atom is more available for reaction. Experimenting with different bases is a valid screening strategy. |
Section 3: Visualization of Key Concepts
Understanding the underlying processes is crucial for effective troubleshooting and method development.
Catalyst Selection Workflow
This decision tree provides a logical starting point for selecting a catalyst system based on the desired transformation.
Caption: A decision tree for initial catalyst system selection.
Generalized Catalytic Cycle for Pd-Catalyzed Direct C-H Arylation
This diagram illustrates the key steps in the most common mechanism for the direct arylation of pyrazoles. Understanding this cycle helps in diagnosing which step might be failing.
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Validation & Comparative
A Comparative In Vitro Analysis of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic Acid as a Potential COX-2 Inhibitor
Abstract
This guide provides a comprehensive in vitro validation of the biological activity of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a novel pyrazole derivative. Pyrazole scaffolds are of significant interest in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anti-inflammatory effects.[1][2][3][4][5] This document outlines a scientifically rigorous framework for assessing the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6][7] We present a head-to-head comparison with established non-steroidal anti-inflammatory drugs (NSAIDs), detailing the experimental methodologies, comparative data analysis, and interpretation of the findings. The protocols described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Introduction and Rationale
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[7] A central mediator of the inflammatory process is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2.[8] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is typically induced during inflammation and is responsible for the production of pro-inflammatory prostanoids.[8][9] Consequently, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy for anti-inflammatory drugs, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10]
The pyrazole nucleus is a core component of several established drugs with diverse therapeutic actions.[1][4] Notably, the selective COX-2 inhibitor Celecoxib features a pyrazole-derived structure, highlighting the potential of this chemical class for targeted anti-inflammatory activity.[11][12] This guide focuses on the in vitro validation of a novel pyrazole derivative, 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (hereafter referred to as "Pyrazolam"), as a potential selective COX-2 inhibitor.
Our objective is to provide researchers and drug development professionals with a robust, evidence-based comparison of Pyrazolam's inhibitory activity against that of well-characterized alternatives. This involves a primary biochemical assay to determine its potency and selectivity, followed by a secondary cell-based assay to confirm its efficacy in a more physiologically relevant system.
Comparative Compound Selection
To accurately contextualize the activity of Pyrazolam, a logical selection of comparator compounds is essential. The chosen compounds provide critical benchmarks for potency and selectivity:
-
Pyrazolam: The test compound, a novel pyrazole carboxylic acid derivative.
-
Celecoxib: A potent and highly selective COX-2 inhibitor, serving as the positive control for selectivity and a benchmark for therapeutic potential.[11]
-
Ibuprofen: A widely used non-selective NSAID that inhibits both COX-1 and COX-2, providing a reference for non-selective inhibition.[9][10][13][14]
-
Vehicle (DMSO): A negative control to account for any effects of the solvent used to dissolve the test compounds.
In Vitro Validation Workflow
A two-tiered approach will be employed to thoroughly characterize the in vitro activity of Pyrazolam. This workflow is designed to first establish direct enzymatic inhibition and then to verify this activity at a cellular level.
Caption: Overall workflow for the in vitro validation of Pyrazolam.
Experimental Protocols
Primary Assay: Fluorometric COX-1 and COX-2 Inhibition
This biochemical assay directly measures the enzymatic activity of purified human recombinant COX-1 and COX-2.[8] The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme. A decrease in the fluorescent signal in the presence of an inhibitor corresponds to a reduction in enzyme activity.
Materials:
-
Human Recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds (Pyrazolam, Celecoxib, Ibuprofen) dissolved in DMSO
-
96-well white opaque microplates
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of Pyrazolam, Celecoxib, and Ibuprofen in DMSO. A typical concentration range for screening would be from 0.01 µM to 100 µM.
-
Reaction Mixture Preparation: For each reaction, prepare a master mix containing COX Assay Buffer and the COX Probe.
-
Plate Setup:
-
Blank Wells: Add COX Assay Buffer.
-
Positive Control (No Inhibition) Wells: Add the reaction mixture and DMSO vehicle.
-
Inhibitor Control Wells: Add the reaction mixture and a known inhibitor like Celecoxib for the COX-2 assay.
-
Test Compound Wells: Add the reaction mixture and the serially diluted test compounds.
-
-
Enzyme Addition: Add the respective COX-1 or COX-2 enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add Arachidonic Acid to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) every minute for 15-20 minutes using a microplate reader.[15]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Mechanism of the fluorometric COX-2 inhibition assay.
Secondary Assay: Cellular Prostaglandin E2 (PGE2) Production
This cell-based assay validates the findings of the primary biochemical screen in a more complex biological environment. It measures the ability of the test compounds to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[16][17] PGE2 levels are quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[18][19][20]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (Pyrazolam, Celecoxib, Ibuprofen)
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of Pyrazolam, Celecoxib, and Ibuprofen for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and subsequent PGE2 production. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification (ELISA):
-
The assay is based on the competition between PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody.[19]
-
Add standards and collected supernatants to the wells of the ELISA plate, which is pre-coated with the antibody.
-
Add the enzyme-labeled PGE2 tracer.
-
Incubate as per the kit manufacturer's instructions (typically 2-3 hours).[18]
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution, which will develop a color in proportion to the amount of bound enzyme-labeled PGE2. The signal is inversely proportional to the amount of PGE2 in the sample.[19]
-
Read the absorbance on a microplate reader.
-
-
Data Analysis: Generate a standard curve using the PGE2 standards. Calculate the concentration of PGE2 in each sample from the standard curve. Determine the percent inhibition of PGE2 production for each compound concentration and calculate the EC50 value (the effective concentration to inhibit PGE2 production by 50%).
Comparative Data Analysis
The following table summarizes the expected data from the described experiments, providing a clear comparison of Pyrazolam against the benchmark compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Cellular PGE2 Inhibition EC50 (µM) |
| Pyrazolam | 15.2 | 0.8 | 19.0 | 1.5 |
| Celecoxib | 25.5 | 0.3 | 85.0 | 0.5 |
| Ibuprofen | 2.1 | 5.5 | 0.38 | 8.2 |
Data presented are hypothetical and for illustrative purposes.
Interpretation and Discussion
Based on the hypothetical data, Pyrazolam demonstrates promising characteristics as a selective COX-2 inhibitor.
-
Potency: With a COX-2 IC50 of 0.8 µM, Pyrazolam shows potent inhibition of the target enzyme, although it is slightly less potent than the highly optimized drug, Celecoxib (0.3 µM). It is significantly more potent against COX-2 than the non-selective inhibitor Ibuprofen (5.5 µM).
-
Selectivity: The selectivity index is a critical parameter. Pyrazolam's selectivity index of 19 indicates that it is 19-fold more selective for COX-2 over COX-1. This is a favorable profile, suggesting a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[10] As expected, Celecoxib shows very high selectivity (85.0), while Ibuprofen demonstrates a preference for COX-1 (selectivity index < 1).
-
Cellular Efficacy: The results from the cellular assay corroborate the biochemical findings. The EC50 value of 1.5 µM for inhibiting PGE2 production confirms that Pyrazolam is active in a cellular context and can effectively suppress the production of a key inflammatory mediator. This cellular potency aligns well with its enzymatic inhibition potency.
Conclusion and Future Directions
The in vitro validation framework presented here provides a robust methodology for characterizing the activity of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (Pyrazolam). The comparative analysis suggests that Pyrazolam is a potent and selective COX-2 inhibitor, warranting further investigation.
Future studies should include:
-
Cytotoxicity Assays: To ensure the observed inhibition of PGE2 production is not due to general cellular toxicity.
-
In Vivo Models of Inflammation: To evaluate the anti-inflammatory efficacy and pharmacokinetic profile of Pyrazolam in a whole-organism setting.
-
Structure-Activity Relationship (SAR) Studies: To explore modifications to the Pyrazolam scaffold that could further enhance potency and selectivity.
This guide provides the foundational in vitro evidence and a clear path forward for the development of this promising anti-inflammatory candidate.
References
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Future Science. Available at: [Link]
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Lecomte, M., et al. (2001). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology. Available at: [Link]
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Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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The in vitro inhibitory activity of the ibuprofen amino acid... ResearchGate. Available at: [Link]
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Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (Celecoxib). Journal of Medicinal Chemistry. Available at: [Link]
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In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). BMC Complementary Medicine and Therapies. Available at: [Link]
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4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]
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Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2023). Molecules. Available at: [Link]
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Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. (2024). Molecules. Available at: [Link]
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Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2021). Molecules. Available at: [Link]
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In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). Marine Drugs. Available at: [Link]
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In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. (2022). YouTube. Available at: [Link]
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Current status of pyrazole and its biological activities. (2017). Journal of Pharmacy and Bioallied Sciences. Available at: [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Pyrazole Compounds
Introduction: The Pyrazole Scaffold and the Imperative of MoA Validation
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its versatility allows for the synthesis of compounds targeting a wide array of proteins, from kinases and enzymes to receptors.[1][2] For instance, Celecoxib targets cyclooxygenase-2 (COX-2) for anti-inflammatory effects[3][4][5], while Sildenafil inhibits phosphodiesterase-5 (PDE5) to treat erectile dysfunction.[6][7][8] Given this therapeutic breadth, the discovery of a novel pyrazole compound with promising phenotypic activity is an exciting prospect. However, this excitement must be tempered with rigorous scientific validation. Identifying the specific molecular target and elucidating the mechanism of action (MoA) is paramount. It is the foundational step that transforms a bioactive "hit" into a viable drug candidate, ensuring efficacy and minimizing off-target effects.[9]
This guide provides a strategic, multi-tiered framework for validating the MoA of novel pyrazole compounds. We will move from broad, unbiased approaches to pinpoint a compound's target, to granular, high-resolution techniques that confirm target engagement and map downstream consequences. This is not merely a list of protocols; it is a logical workflow designed to build a robust, evidence-based case for your compound's MoA, grounded in the principles of scientific integrity.
Phase 1: Unbiased Target Identification — Casting a Wide Net
When a novel pyrazole compound shows interesting activity in a cell-based (phenotypic) screen, the first question is: what is it interacting with? Assuming no prior knowledge of the target, unbiased, or "target-agnostic," methods are the logical starting point. The goal here is to generate a shortlist of high-confidence candidate proteins that bind to your compound in a physiologically relevant setting.
Key Technique 1: Chemical Proteomics
Chemical proteomics is a powerful approach to identify small-molecule targets directly from complex biological mixtures like cell lysates.[10] The core principle involves using the compound itself as a "bait" to "fish" for its binding partners.
Causality Behind the Choice: This method is invaluable because it preserves the native protein environment, including post-translational modifications and protein complexes, which can be critical for drug binding.[11] It allows for the high-throughput identification of potential targets without prior assumptions.[10]
Experimental Workflow: Affinity-Based Pulldown
-
Probe Synthesis: Synthesize an analog of your pyrazole compound that incorporates a reactive group (e.g., an alkyne for click chemistry or a primary amine) via a linker.[11]
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads.[11]
-
Incubation: Incubate the compound-conjugated beads with cell lysate or tissue homogenate.[11]
-
Washing & Elution: Wash away non-specifically bound proteins. Elute the proteins that specifically interact with your compound.
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[12]
Self-Validation & Controls:
-
Competition Control: A critical control is to pre-incubate the lysate with an excess of the free, unmodified pyrazole compound before adding the bead-bound probe. A genuine target protein will show significantly reduced binding to the beads in this condition.
-
Negative Control Beads: Use beads conjugated with a structurally similar but biologically inactive analog, or beads with just the linker, to identify and exclude non-specific binders.
Caption: Chemical Proteomics Workflow for Target ID.
Key Technique 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a groundbreaking method for verifying target engagement in intact cells and tissues.[13] The principle is based on ligand-induced thermal stabilization: a protein will become more resistant to heat-induced denaturation when its specific ligand (your compound) is bound to it.[13][14]
Causality Behind the Choice: CETSA provides direct evidence of physical interaction between your compound and its target within the complex and crowded environment of a living cell.[14] This is a crucial step to bridge the gap between in vitro binding and cellular activity.
Experimental Workflow: CETSA Melt Curve
-
Cell Treatment: Treat intact cells with your pyrazole compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures.[14]
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[14]
-
Detection: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Analysis: Plot the amount of soluble protein against temperature. A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the control.[13]
Self-Validation & Controls:
-
Isothermal Dose-Response: To quantify engagement, perform an isothermal dose-response fingerprint (ITDRF) experiment.[15] Here, cells are treated with a range of compound concentrations and heated at a single, fixed temperature (often the Tagg50 of the vehicle-treated protein). This will generate a dose-dependent stabilization curve, from which a cellular EC50 for target engagement can be derived.
Phase 2: Target Validation — Confirming the Interaction
Once chemical proteomics and/or CETSA have identified a primary candidate target, the next phase is to validate this interaction using orthogonal, often in vitro, methods. These experiments aim to confirm direct binding and quantify the interaction's affinity and kinetics.
Key Technique 3: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time, quantitative data on molecular interactions.[16][17][18] It is an industry standard for characterizing the binding of small molecules to purified protein targets.[19][20]
Causality Behind the Choice: SPR provides unparalleled detail about the binding event. It moves beyond a simple "yes/no" answer to quantify the binding affinity (KD), as well as the association (ka) and dissociation (kd) rates. This kinetic information is critical for structure-activity relationship (SAR) studies and lead optimization.
Experimental Protocol: SPR Kinetic Analysis
-
Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Analyte Injection: Flow a series of precise concentrations of your pyrazole compound (the analyte) over the chip surface.
-
Detection: An optical system detects changes in the refractive index at the chip surface as the compound binds to and dissociates from the protein, generating a sensorgram in real-time.
-
Regeneration: After each injection, wash the chip with a regeneration solution to remove all bound compound, preparing the surface for the next cycle.
-
Data Fitting: Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
Key Technique 4: In Vitro Enzymatic/Activity Assays
If the identified target is an enzyme (e.g., a kinase, protease, or phosphodiesterase), the most direct way to validate the MoA is to measure the compound's effect on its activity.
Causality Behind the Choice: An activity assay provides functional confirmation. It demonstrates that the binding event observed via SPR or CETSA translates into a functional consequence—the modulation of the target's biological activity. For many pyrazole-based drugs, which are often kinase inhibitors, this is a cornerstone experiment.[1]
Experimental Protocol: In Vitro Kinase Assay (Example)
-
Reaction Setup: In a microplate well, combine the purified kinase, its specific substrate (a protein or peptide), and a buffer containing magnesium chloride (MgCl2).[21][22]
-
Compound Addition: Add the pyrazole compound at various concentrations (a dose-response curve). Include a DMSO vehicle control.
-
Initiation: Start the kinase reaction by adding adenosine triphosphate (ATP).[21][22]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a set period.
-
Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based ATP depletion assays.[23]
-
IC50 Calculation: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 3: Cellular Validation — Connecting Target to Phenotype
The final, crucial phase is to connect the specific target engagement to the overall cellular phenotype observed initially. This step confirms that the interaction with the validated target is indeed responsible for the compound's biological effects.
Key Technique 5: Western Blotting for Downstream Signaling
Many drug targets, particularly kinases, are key nodes in signaling pathways. A compound that inhibits a target should, therefore, modulate the downstream events controlled by that target.[24] Western blotting is a workhorse technique to visualize these changes.[25][26]
Causality Behind the Choice: This experiment provides a mechanistic link between target engagement and cellular function. For example, if your pyrazole compound inhibits Kinase X, you would expect to see a decrease in the phosphorylation of Protein Y, the known substrate of Kinase X. This demonstrates that the compound is active at its target in situ and produces the expected downstream effect.[26]
Experimental Protocol: Phospho-Protein Analysis
-
Cell Culture & Treatment: Culture the relevant cell line and treat with your pyrazole compound at various doses and time points. Include appropriate controls (e.g., vehicle, known inhibitor).
-
Cell Lysis: Harvest and lyse the cells to create a total protein extract.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate. .
-
Secondary Antibody: Wash, then incubate with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate and image the resulting signal.
-
Stripping & Reprobing: To validate the results, the membrane can be stripped of antibodies and re-probed with an antibody against the total amount of the substrate protein. This serves as a crucial loading control, confirming that the observed decrease in the phospho-signal is due to inhibition, not a decrease in the total protein level.[27]
Caption: Inhibition of a signaling pathway by a pyrazole compound.
Comparison of Validation Techniques
The choice of technique depends on the specific research question, the nature of the target, and the stage of the drug discovery process.
| Technique | Primary Output | Context | Strengths | Limitations |
| Chemical Proteomics | List of potential binding partners | Cellular Lysate | Unbiased; high-throughput; physiologically relevant context | Requires chemical synthesis; can generate false positives |
| CETSA | Target thermal stabilization (ΔTagg) | Intact Cells/Tissues | Confirms target engagement in vivo; no compound modification needed | Lower throughput; requires a specific antibody for detection |
| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd) and affinity (KD) | In Vitro (Purified) | Highly quantitative; real-time data; label-free | Requires purified, active protein; potential for artifacts from immobilization |
| In Vitro Activity Assay | Functional inhibition (IC50) | In Vitro (Purified) | Confirms functional modulation of the target; highly sensitive | Target must have a measurable activity; may not reflect cellular potency |
| Western Blotting | Change in downstream protein modification | Intact Cells | Links target engagement to a functional cellular pathway; widely accessible | Semi-quantitative; relies on antibody quality and specificity |
Conclusion: Building a Self-Validating Narrative
Validating the mechanism of action for a novel pyrazole compound is a systematic process of building an evidence-based narrative. Each experiment should be designed to answer a specific question and validate the findings of the previous step. By starting with broad, unbiased methods like chemical proteomics, you generate hypotheses. You then confirm these hypotheses with high-resolution biophysical (SPR) and biochemical (activity assays) techniques. Finally, you bring the investigation back into the cell with CETSA and Western blotting to prove that the specific molecular interaction you have characterized is responsible for the compound's ultimate biological effect. This integrated, multi-faceted approach ensures scientific rigor and provides the trustworthy, authoritative data package required to advance a promising compound through the drug development pipeline.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Carboxylic Acid Analogs
Welcome to this in-depth technical guide on conducting comparative molecular docking studies for pyrazole carboxylic acid analogs. As a class of heterocyclic compounds, pyrazoles are a cornerstone in medicinal chemistry, demonstrating a vast range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The carboxylic acid moiety often serves as a critical pharmacophore, anchoring the ligand within the target's active site.
This guide is designed for drug development professionals and computational chemists. It moves beyond a simple procedural list to explain the causality behind our experimental choices, ensuring a robust and self-validating workflow. Our goal is to reliably predict the binding affinities and interaction patterns of a series of analogs, thereby elucidating their structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.[3][4]
The Strategic Framework: Why Comparative Docking?
Molecular docking is a powerful structure-based drug design (SBDD) technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In a comparative study, we are not just docking a single ligand; we are systematically evaluating a series of structurally related analogs. The primary objectives are:
-
To Rank-Order Compounds: To predict which analogs will have the highest binding affinity for the target protein.
-
To Understand SAR: To correlate specific structural modifications (e.g., adding a substituent at a particular position) with changes in binding energy and interaction patterns.[3]
-
To Generate Hypotheses: To form testable hypotheses about the key molecular interactions driving binding, which can then be validated experimentally.
The central premise is that by keeping the protein target and docking parameters constant, any observed differences in docking scores and binding modes can be attributed to the structural variations within the ligand series.
The Experimental Blueprint: A Self-Validating Workflow
A trustworthy computational study must be built on a foundation of rigorous validation.[6] The workflow described below incorporates a critical validation step to ensure the chosen docking protocol is appropriate for the biological system under investigation.
Caption: A self-validating workflow for comparative molecular docking studies.
Experimental Protocols: A Step-by-Step Guide
Here, we detail the methodology, explaining the rationale behind each step. For this guide, we will reference protocols commonly used with popular docking software like AutoDock Vina, a robust and widely cited tool.[7][8]
Target Protein Preparation
The quality of your target structure is paramount. Garbage in, garbage out.
-
Structure Retrieval: Obtain the 3D structure of the target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB). The presence of a co-crystallized ligand is crucial for defining the binding site and for protocol validation.
-
Initial Cleaning: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio) to remove all non-essential molecules, including water, ions, and co-solvents, from the PDB file. Causality: Water molecules can interfere with the docking algorithm and occupy space that could be explored by the ligand. They are typically removed unless a specific water molecule is known to be critical for ligand binding (a "bridging" water molecule).
-
Protonation and Charge Assignment: Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges). This step is critical for accurately calculating electrostatic and hydrogen bonding interactions. The ionization states of residues like Histidine, Aspartate, and Glutamate must be appropriate for a physiological pH.
-
File Format Conversion: Save the prepared protein structure in the required format for the docking software, such as PDBQT for AutoDock Vina.
Ligand Library Preparation
Consistency in ligand preparation is key to a meaningful comparison.
-
2D to 3D Conversion: Draw the pyrazole carboxylic acid analogs using a chemical sketcher (e.g., ChemDraw, MarvinSketch) and save them in a 2D format (e.g., SDF). Use a program like Open Babel to convert these 2D structures into 3D.
-
Energy Minimization: This is a non-negotiable step. Each 3D ligand structure must be subjected to energy minimization using a suitable force field (e.g., MMFF94). Causality: This process relieves any steric strain from the 2D-to-3D conversion and finds a low-energy, stable conformation for each ligand. Starting the docking process from a high-energy conformation can lead to inaccurate results.
-
Charge Calculation and Torsion Definition: As with the protein, assign partial charges. The docking software will also need to identify rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
-
File Format Conversion: Save the prepared ligands in the appropriate format (e.g., PDBQT).
Protocol Validation via Redocking
This step establishes the trustworthiness of your entire study.[9] The goal is to prove that your chosen software and parameters can accurately reproduce the experimentally determined binding pose of a known ligand.
-
Extract the Native Ligand: From the original, untouched PDB file, extract the co-crystallized ligand. Prepare this ligand using the exact same protocol described in section 3.2.
-
Define the Binding Site: The binding site is typically defined as a grid box centered on the position of the co-crystallized ligand. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
-
Perform Redocking: Dock the prepared native ligand back into the binding site of your prepared protein using your intended docking parameters.
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Validity: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[10][11] If the RMSD is higher, you must adjust your protocol (e.g., change the grid box size, increase the "exhaustiveness" of the search) and repeat the validation until a successful result is achieved. Only then should you proceed.
Production Docking of Pyrazole Analogs
Once the protocol is validated, you can confidently dock your entire library of pyrazole carboxylic acid analogs using the exact same validated parameters. This ensures that the only variable is the ligand's structure.
Data Analysis and Interpretation
The output of a docking simulation is a wealth of data that needs careful interpretation. Analysis should focus on three key areas: binding affinity, binding pose, and specific molecular interactions.[12][13]
Binding Affinity (Docking Score)
The docking score, typically expressed as binding energy (ΔG) in kcal/mol, is the primary quantitative output.[12] A more negative value indicates a stronger, more favorable binding affinity.[5]
Table 1: Comparative Docking Results for Pyrazole Carboxylic Acid Analogs against Target X
| Ligand ID | R-Group Substitution | Binding Energy (kcal/mol) | Est. Inhibition Constant (Ki) | Key Hydrogen Bonds (Residues) |
| PZA-01 | -H | -7.8 | 2.5 µM | Arg120, Tyr235 |
| PZA-02 | 4-Cl | -8.5 | 0.8 µM | Arg120, Tyr235, Ser236 |
| PZA-03 | 4-OCH3 | -8.1 | 1.5 µM | Arg120, Tyr235 |
| PZA-04 | 4-NO2 | -9.2 | 0.2 µM | Arg120, Tyr235, Asn152 |
| Control | Celecoxib | -9.5 | 0.1 µM | Arg120, His90, Gln192 |
Note: Data are hypothetical and for illustrative purposes.
From this table, we can immediately hypothesize that a 4-nitro substitution (PZA-04) is the most favorable among the tested analogs, yielding the lowest binding energy.
Binding Pose and Molecular Interactions
Quantitative scores are only half the story. Visual inspection of the binding poses is essential to understand why one analog performs better than another.[12]
-
Hydrogen Bonds: These are strong, directional interactions crucial for ligand binding. The carboxylic acid group of the pyrazole analogs is a prime candidate for forming H-bonds with polar residues like Arginine, Serine, or Tyrosine in the active site.
-
Hydrophobic Interactions: Phenyl rings on the pyrazole scaffold often engage in hydrophobic interactions with nonpolar residues like Leucine, Valine, and Phenylalanine, contributing significantly to binding affinity.
-
Pi-Pi Stacking: Aromatic rings in both the ligand and protein can stack on top of each other, creating favorable aromatic interactions.
By analyzing PZA-04, we might observe that the nitro group is positioned to form an additional hydrogen bond with an Asparagine residue (Asn152), an interaction not possible for the other analogs. This observation provides a structural explanation for its superior docking score.
Caption: The logical relationship in a Structure-Activity Relationship (SAR) study.
Complementary In Silico Analysis: ADMET Prediction
A compound with high binding affinity is useless if it has poor pharmacokinetic properties. It is good practice to supplement docking studies with predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Web-based tools like SwissADME can provide rapid insights into properties like Lipinski's rule of five, bioavailability, and potential toxicity.[14][15] This allows for the early deselection of compounds that are predicted to fail in later developmental stages.
Conclusion and Future Directions
This guide has outlined a robust, self-validating framework for the comparative docking of pyrazole carboxylic acid analogs. By meticulously preparing the target and ligands, validating the protocol, and systematically analyzing the results, researchers can derive meaningful structure-activity relationships.
It is crucial to remember that molecular docking is a predictive tool, not a definitive answer.[5] The results are preliminary and serve to generate hypotheses. The most promising candidates identified through this in silico process must always be synthesized and validated through in vitro and in vivo experimental assays to confirm their biological activity.
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Cereto-Massagué, A., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(13), 3215-3221. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
